molecular formula C27H38N4O7 B12102691 Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Cat. No.: B12102691
M. Wt: 530.6 g/mol
InChI Key: KQEQPUBSXXOUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH is a synthetic oligopeptide supplied for laboratory research purposes. The peptide sequence is acetylated at the N-terminus and features a C-terminal free acid. A key structural characteristic is the incorporation of racemic (DL-) amino acids, which can enhance stability against enzymatic degradation and alter the peptide's conformational properties compared to its all-L-form counterpart. This makes it a valuable tool for studying the impact of stereochemistry on peptide function and stability. While specific biological data for this exact sequence is not available in the current literature, its amino acid composition suggests potential areas of research interest. Peptides containing proline and leucine residues are often investigated for their bioactive properties . The presence of tyrosine, a residue known for its role in antioxidant activity and its prevalence in signal peptides used in cosmetic science, indicates potential applicability in studies related to skin health and the extracellular matrix . For instance, similar peptides are studied for their ability to influence collagen synthesis or exhibit antioxidant effects . Researchers may explore Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH in areas such as bioactive peptide discovery, structure-activity relationship (SAR) studies, and as a stable model compound in analytical chemistry and enzymology research. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. All information provided is for educational reference regarding the compound's potential research applications.

Properties

Molecular Formula

C27H38N4O7

Molecular Weight

530.6 g/mol

IUPAC Name

2-[[2-[[1-(1-acetylpyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H38N4O7/c1-16(2)14-21(27(37)38)29-24(34)20(15-18-8-10-19(33)11-9-18)28-25(35)22-6-4-13-31(22)26(36)23-7-5-12-30(23)17(3)32/h8-11,16,20-23,33H,4-7,12-15H2,1-3H3,(H,28,35)(H,29,34)(H,37,38)

InChI Key

KQEQPUBSXXOUGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C

Origin of Product

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the physicochemical characterization of the synthetic peptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH. In the landscape of peptide-based drug discovery, a thorough understanding of a molecule's fundamental properties is paramount to its successful development.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs.

The journey of a peptide from a promising candidate to a therapeutic reality is intrinsically linked to its physicochemical properties. These characteristics, including solubility, ionization constant (pKa), and lipophilicity, govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability.[2][4] This guide will delve into the theoretical underpinnings and provide actionable, field-proven protocols for the empirical determination of these critical parameters for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH.

Structural and Molecular Attributes of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

A foundational analysis of the peptide's structure is the first step in predicting its behavior. The peptide is a tetrapeptide with the sequence Proline-Proline-Tyrosine-Leucine. Key structural features include:

  • N-terminal Acetylation (Ac-): The acetylation of the N-terminus removes the primary amine's positive charge, rendering the N-terminus neutral. This modification can enhance stability by preventing enzymatic degradation by aminopeptidases.

  • DL-Amino Acids: The presence of a racemic mixture of both D and L enantiomers for each amino acid residue introduces significant structural heterogeneity. This can impact secondary structure formation, receptor binding, and enzymatic stability.

  • C-terminal Carboxylic Acid (-OH): The free carboxylic acid at the C-terminus will be negatively charged at physiological pH.

  • Amino Acid Composition:

    • Proline (Pro): A unique cyclic amino acid that introduces conformational rigidity into the peptide backbone.[6][7]

    • Tyrosine (Tyr): Contains a phenolic hydroxyl group which is weakly acidic and can participate in hydrogen bonding. Its aromatic ring contributes to hydrophobicity.[6]

    • Leucine (Leu): A hydrophobic amino acid with an isobutyl side chain.[6][8][9]

A related structure, Ac-Pro-Pro-DL-Tyr-DL-Leu-OH, is documented in PubChem with the molecular formula C27H38N4O7.[10] The inclusion of DL-Proline in our target molecule will not change the molecular formula or weight.

Table 1: Predicted Molecular Properties of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

PropertyPredicted ValueSource/Method
Molecular FormulaC27H38N4O7PubChem[10]
Molecular Weight530.6 g/mol PubChem[10]
Charge at pH 7.4-1Calculated based on amino acid pKa values[11]

Aqueous Solubility: A Critical Determinant of Bioavailability

Aqueous solubility is a crucial property for any drug candidate intended for parenteral administration.[2] Poor solubility can lead to challenges in formulation, reduced bioavailability, and potential for precipitation upon injection. The amino acid composition of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH, with a significant number of hydrophobic residues (Pro, Tyr, Leu), suggests that its aqueous solubility might be limited.

Theoretical Estimation of Solubility

A preliminary assessment of solubility can be made by calculating the net charge of the peptide at a given pH.[11][12]

  • Acidic Residues: The C-terminal carboxyl group (-COOH) and the hydroxyl group of Tyrosine.

  • Basic Residues: None.

  • N-terminus: Acetylated (neutral).

At pH 7, the C-terminal carboxyl group will be deprotonated (-COO⁻), giving the peptide a net charge of -1. Peptides with a net charge are generally more soluble in aqueous solutions.[11][13] However, the presence of multiple hydrophobic residues can counteract this effect.

Experimental Determination of Thermodynamic Solubility

A standard method for determining thermodynamic solubility is the shake-flask method. This protocol provides a quantitative measure of the equilibrium solubility of the peptide in a given solvent.

Protocol 1: Shake-Flask Method for Thermodynamic Solubility

  • Preparation of Peptide Slurry: Add an excess amount of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH to a known volume of the desired buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the slurry at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation (e.g., 15,000 x g for 30 minutes).

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[14][15][16]

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the peptide in that specific buffer.

Causality Behind Experimental Choices:

  • Using an excess of the peptide ensures that the solution is saturated.

  • Extended equilibration time is crucial to reach a true thermodynamic equilibrium.

  • Centrifugation effectively separates the undissolved solid from the saturated solution, preventing overestimation of solubility.

  • RP-HPLC is a robust and sensitive method for quantifying peptide concentration.[17][18][19]

Ionization Constant (pKa): Understanding pH-Dependent Behavior

The pKa values of the ionizable groups in a peptide dictate its net charge at different pH values. This, in turn, influences its solubility, binding to biological targets, and membrane permeability.[4][20] For Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH, the key ionizable groups are the C-terminal carboxylic acid and the phenolic hydroxyl group of Tyrosine.

Predicted pKa Values

Based on standard pKa values for amino acid residues, we can predict the approximate pKa values for the ionizable groups in the peptide.

Table 2: Predicted pKa Values for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Ionizable GroupPredicted pKaReference
C-terminal -COOH~3.5[21]
Tyrosine -OH~10.0[6][21]
Experimental Determination of pKa by Capillary Electrophoresis

Capillary electrophoresis (CE) is a powerful technique for determining the pKa of peptides by measuring the change in their electrophoretic mobility as a function of pH.[22][23][24][25]

Protocol 2: pKa Determination by Capillary Electrophoresis

  • Buffer Preparation: Prepare a series of background electrolytes (buffers) with a range of pH values covering the expected pKa values (e.g., pH 2 to 11).

  • Sample Preparation: Dissolve a small amount of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH in each of the prepared buffers.

  • CE Analysis: Inject the sample into the capillary and apply a voltage. The peptide will migrate towards the detector at a rate dependent on its charge-to-size ratio.

  • Mobility Calculation: Determine the effective electrophoretic mobility of the peptide at each pH.

  • Data Analysis: Plot the effective mobility versus pH. The inflection points of the resulting sigmoidal curve correspond to the pKa values of the ionizable groups.[20]

Causality Behind Experimental Choices:

  • A wide range of buffer pHs is necessary to generate a complete titration curve.

  • CE separates molecules based on their charge and size, making it ideal for monitoring ionization changes.

  • The relationship between electrophoretic mobility and pH is directly linked to the Henderson-Hasselbalch equation, providing a robust method for pKa determination.

pKa_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Buffers (pH 2-11) B Dissolve Peptide in each Buffer A->B C Capillary Electrophoresis Analysis B->C D Calculate Electrophoretic Mobility C->D E Plot Mobility vs. pH D->E F Determine pKa from Inflection Points E->F

Caption: Workflow for pKa determination using capillary electrophoresis.

Lipophilicity: A Key Factor in Membrane Permeability and Drug-Target Interactions

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a measure of a compound's preference for a lipid-like environment over an aqueous one.[4][26] It is a critical parameter for predicting a drug's ability to cross cell membranes and its potential for non-specific binding.

Theoretical Estimation of Lipophilicity

The presence of the hydrophobic residues Leucine and Proline, along with the aromatic ring of Tyrosine, suggests that Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH will have a notable degree of lipophilicity. Various computational models can be used to predict the logP value.

Experimental Determination of logD by RP-HPLC

The distribution coefficient (logD) at a specific pH can be determined experimentally using RP-HPLC by correlating the retention time of the peptide with that of a series of standards with known logD values.[26][27]

Protocol 3: logD Determination by RP-HPLC

  • Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous buffer at the desired pH (e.g., pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare solutions of a series of standard compounds with known logD values at the chosen pH.

  • Sample Preparation: Prepare a solution of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH in the mobile phase.

  • HPLC Analysis: Inject the standards and the sample onto a reverse-phase column (e.g., C18) and elute with the prepared mobile phase. Record the retention times.

  • Calibration Curve: Plot the logarithm of the capacity factor (k') for the standards against their known logD values to generate a calibration curve.

  • logD Calculation: Calculate the capacity factor for the peptide and use the calibration curve to determine its logD value.

Causality Behind Experimental Choices:

  • RP-HPLC separates compounds based on their hydrophobicity, making it a suitable technique for estimating lipophilicity.

  • The use of standards with known logD values allows for the creation of a reliable calibration curve.

  • The capacity factor is a measure of the retention of an analyte on the column and is directly related to its partitioning behavior.

logD_Determination_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Mobile Phase (pH 7.4) D RP-HPLC Analysis A->D B Prepare Standard Solutions (known logD) B->D C Prepare Peptide Solution C->D E Record Retention Times D->E F Generate Calibration Curve E->F G Calculate Peptide logD F->G

Caption: Workflow for logD determination using RP-HPLC.

Conclusion

The physicochemical characterization of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH is a critical step in its evaluation as a potential drug candidate. The protocols and theoretical considerations outlined in this guide provide a robust framework for obtaining reliable data on its solubility, pKa, and lipophilicity. A comprehensive understanding of these properties will enable informed decisions regarding formulation development, preclinical testing, and ultimately, the successful translation of this peptide into a therapeutic agent. The inherent structural complexity due to the presence of DL-amino acids underscores the importance of empirical data to validate theoretical predictions.

References

  • Plasson, R., & Cottet, H. (2006). Determination and modeling of peptide pKa by capillary zone electrophoresis. Analytical Chemistry, 78(15), 5394-5402. [Link]

  • Plasson, R., & Cottet, H. (2006). Determination and Modeling of Peptide pKa by Capillary Zone Electrophoresis. American Chemical Society. [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 089-101. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]

  • Plasson, R., & Cottet, H. (2006). Determination and Modeling of Peptide pKa by Capillary Zone Electrophoresis. Analytical Chemistry. [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • PubMed. (2023). Strategies to improve the physicochemical properties of peptide-based drugs. [Link]

  • RSC Publishing. (2022). MedChemComm. [Link]

  • ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. [Link]

  • Analiza. (n.d.). Using Capillary Electrophoresis to Measure pKa. [Link]

  • PubMed. (2009). A fast method for pKa determination by capillary electrophoresis. [Link]

  • ACS Omega. (2022). Gradient Retention Factor Concept Applied to Method Development for Peptide Analysis by Means of RP-HPLC. [Link]

  • PubChem. (n.d.). Ac-Pro-Pro-DL-Tyr-DL-Leu-OH. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]

  • ResolveMass Laboratories Inc. (2026). Peptide Characterization by RP-HPLC for Regulatory Submissions. [Link]

  • Wikipedia. (n.d.). Amino acid. [Link]

  • PubChem. (n.d.). DL-Leu-DL-Tyr. [Link]

  • PubChem. (n.d.). DL-Leu-DL-leu. [Link]

  • PubChem. (n.d.). DL-leucine. [Link]

  • National Institutes of Health. (n.d.). Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured State Ensemble of Iso-1-cytochrome c. [Link]

  • National Institutes of Health. (n.d.). L-Leucine. [Link]

  • PubChem. (n.d.). H-DL-Tyr-DL-Leu-DL-Asn-DL-Cys-OH. [Link]

  • PubChem. (n.d.). H-DL-Tyr-DL-Glu-DL-Asn-DL-Asn-OH. [Link]

  • PubChem. (n.d.). H-DL-Glu-DL-Tyr-DL-Pro-DL-Gln-OH. [Link]

  • National Institutes of Health. (n.d.). L-Tyrosyl-L-leucine. [Link]

  • National Institutes of Health. (n.d.). L-Proline. [Link]

Sources

Thermodynamic Stability & Phase Behavior of Racemic Ac-PPYL-OH: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability Assessment of Racemic Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH Content Type: Technical Whitepaper / Experimental Protocol Guide Audience: Formulation Scientists, Peptide Chemists, and Structural Biologists[1]

Executive Summary

This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of the racemic tetrapeptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH (Ac-PPYL-OH).[1] While the pure L-isomer (Acetyl Tetrapeptide-11) is a commercially established cosmetic ingredient targeting Syndecan-1 and Collagen XVII, the thermodynamic profile of its racemic form presents a distinct physicochemical landscape critical for formulation stability, shelf-life prediction, and solid-state characterization.[1]

The core hypothesis driving this assessment is Wallach’s Rule , which posits that racemic crystals often exhibit higher density and thermodynamic stability than their enantiopure counterparts due to favored centrosymmetric packing. However, the specific sequence constraints of the Pro-Pro motif (rigid turn induction) introduce unique entropic penalties that must be experimentally validated.

Structural Thermodynamics of the Ac-PPYL Motif[1]

To understand the stability of the racemate, we must first deconstruct the molecular thermodynamics of the sequence itself.

The Proline-Proline Constraint

The N-terminal Ac-Pro-Pro segment is the thermodynamic anchor of this molecule.[1]

  • Conformational Rigidity: The pyrrolidine rings restrict the

    
     dihedral angle to approx -65°, drastically reducing the conformational entropy of the unfolded state (
    
    
    
    ). This makes the folded/crystalline state entropically less "expensive" to reach compared to flexible peptides.
  • Cis/Trans Isomerization: The peptide bond between Pro-Pro can exist in cis or trans states. In a racemic mixture (containing both L-Pro and D-Pro), the energy barrier for isomerization may shift due to heterochiral packing interactions, potentially stabilizing a specific rotamer in the solid state.[1]

The Hydrophobic Tail (Tyr-Leu)

The C-terminal Tyr-Leu segment drives self-assembly through the hydrophobic effect.[1]

  • 
    -
    
    
    
    Stacking:
    In a true racemate (1:1 mixture of All-L and All-D), the Tyrosine residues can engage in centrosymmetric face-to-face
    
    
    -stacking, which is often energetically superior to the T-shaped or displaced stacking found in chiral lattices.[1]

Theoretical Framework: Racemic vs. Enantiopure Stability[2][3]

When analyzing Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH, we must distinguish between two stereochemical scenarios:

  • True Racemate: A 1:1 stoichiometric mixture of the pure enantiomers (Ac-L-P-L-P-L-Y-L-L-OH and Ac-D-P-D-P-D-Y-D-L-OH).[1]

  • Combinatorial Stereoisomers: A mixture resulting from random coupling of DL-amino acids at each step (

    
     distinct stereoisomers).[1]
    

This guide focuses on the True Racemate , as this represents a defined thermodynamic system (Racemic Compound vs. Conglomerate).

Wallach’s Rule Application

For the True Racemate, thermodynamic stability is governed by the Gibbs free energy difference (


) between the racemic crystal (

) and the enantiopure crystal (

).

[1]
  • Enthalpic Driver (

    
    ):  Racemic peptides often crystallize in centrosymmetric space groups (e.g., 
    
    
    
    ,
    
    
    ).[1] These lattices allow for denser packing of the hydrophobic Leu/Tyr side chains, potentially lowering the enthalpy relative to the chiral form.
  • Entropic Driver (

    
    ):  In the liquid/solution phase, the entropy of mixing favors the racemate (
    
    
    
    ). However, if the solid interactions are strong (Racemic Compound), the solubility of the racemate will be lower than the enantiomer.
The Rippled -Sheet Hypothesis

If the Ac-PPYL-OH peptide adopts a


-strand conformation, the mixture of L- and D-strands may form Rippled 

-Sheets
(Pauline & Corey, 1953).[1] These heterochiral assemblies are thermodynamically distinct from the Pleated Sheets of the pure L-form and often exhibit higher thermal stability and protease resistance.

Experimental Protocol: Stability Characterization

This section details the workflow to empirically determine the thermodynamic stability relative to the pure L-isomer.

Workflow Diagram

StabilityWorkflow Start Start: Ac-PPYL-OH (L-Form & D-Form) Mix Preparation 1:1 Molar Mix (Solution) Start->Mix Evap Controlled Evaporation (Crystallization) Mix->Evap Solubility Solubility Isotherm (Van't Hoff Plot) Mix->Solubility DSC DSC Analysis (Melting Point & Enthalpy) Evap->DSC PXRD PXRD Analysis (Lattice Fingerprint) Evap->PXRD Decision Phase Identification DSC->Decision PXRD->Decision Solubility->Decision Result1 Racemic Compound (Tm_rac > Tm_pure) Decision->Result1 Distinct XRD, High Tm Result2 Conglomerate (Tm_rac < Tm_pure) Decision->Result2 Overlay XRD, Eutectic Tm Result3 Solid Solution (Tm varies continuously) Decision->Result3 Shifted XRD

Caption: Workflow for discriminating between racemic compound, conglomerate, and solid solution phases.

Differential Scanning Calorimetry (DSC)

Objective: Construct a binary melting point phase diagram.

  • Preparation: Prepare mixtures of L-Ac-PPYL and D-Ac-PPYL at molar ratios: 100:0, 90:10, 75:25, 50:50 (Racemate), etc.

  • Method: Heat samples from 20°C to 250°C at 5°C/min under

    
     purge.
    
  • Analysis:

    • Racemic Compound: The 50:50 mixture shows a melting point (

      
      ) higher than the eutectic point and often higher than the pure enantiomer (
      
      
      
      ). The graph forms a "W" shape (two eutectics).
    • Conglomerate: The 50:50 mixture melts at the lowest temperature (Eutectic point). The graph forms a "V" shape.

    • Implication: If

      
      , the racemate is thermodynamically more stable in the solid state.
      
Solubility Determination (Van't Hoff Analysis)

Objective: Determine the Gibbs free energy of transfer.

  • Method: Saturate solvent (water or PBS) with excess solid peptide at 20°C, 25°C, 30°C, and 37°C.

  • Quantification: Filter and analyze supernatant via HPLC (C18 column, Acetonitrile/Water gradient).

  • Calculation: Plot

    
     vs 
    
    
    
    .
    
    
    [1]
    • Stability Criterion: If

      
      , the racemic solid is more thermodynamically stable (lower chemical potential).
      
Powder X-Ray Diffraction (PXRD)

Objective: Confirm the existence of a distinct crystalline phase.

  • Protocol: Scan from

    
     to 
    
    
    
    .
  • Interpretation:

    • If the racemate pattern is a simple superposition of the L and D patterns

      
      Conglomerate  (Physical mixture, no special stability).
      
    • If the racemate pattern contains new peaks not present in pure L or D

      
      Racemic Compound  (New unit cell, likely centrosymmetric, indicating specific heterochiral stability).
      

Data Presentation & Analysis

When documenting your findings, structure the data as follows to ensure rigorous comparison.

Table 1: Thermodynamic Parameters (Template)
ParameterPure L-Isomer (Ac-PPYL)Racemate (50:50 Mix)Stability Implication
Melting Point (

)

(e.g., 185°C)

If

, Racemate is solid-stable.[1]
Enthalpy of Fusion (

)


Higher

indicates stronger lattice packing.
Solubility (

)


Lower solubility = Higher thermodynamic stability.[1]
Crystal Density (

)


Higher density correlates with stability (Wallach's Rule).[1]

References

  • Wallach, O. (1895). Zur Kenntniss der Terpene und der ätherischen Oele. Justus Liebigs Annalen der Chemie. (Foundational text on Racemic vs Chiral density).[1]

  • Pauling, L., & Corey, R. B. (1953). Two Rippled-Sheet Configurations of Polypeptide Chains, and a Note about the Pleated Sheets. Proceedings of the National Academy of Sciences. [1]

  • Yeates, T. O., & Kent, S. B. (2012).[2] Racemic protein crystallography.[3][2][4][5] Annual Review of Biophysics.[4] (Modern application of racemic stability in peptide science).[1]

  • PubChem. (2025).[6] Acetyl Tetrapeptide-11 Compound Summary. National Library of Medicine. (Specific physicochemical data for the L-isomer).

  • Gorbitz, C. H. (2001). The structure of nanotubes formed by diphenylalanine. Chemistry - A European Journal.[1] (Relevant comparative data on hydrophobic peptide self-assembly).[1]

Sources

An In-Depth Technical Guide to the Potential Applications of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pentapeptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH is a novel synthetic peptide with currently undocumented biological activity. This guide provides a comprehensive, prospective analysis of its potential applications, grounded in the established biochemical and pharmacological properties of its constituent amino acids and structural modifications. We hypothesize that due to its unique composition—a proline-rich backbone, a phosphorylatable tyrosine residue, a metabolically active leucine, N-terminal acetylation, and the inclusion of DL-racemic amino acids—this peptide presents a compelling candidate for a highly stable modulator of intracellular signaling pathways, with a primary proposed application as a competitive inhibitor in tyrosine kinase-mediated signal transduction. This whitepaper will delineate the scientific rationale for this hypothesis, propose detailed experimental protocols for its validation, and explore alternative therapeutic and research applications.

Introduction: Deconstructing a Novel Peptide for Targeted Applications

The rational design of synthetic peptides for therapeutic and research purposes hinges on a deep understanding of how amino acid sequence and chemical modifications dictate structure and function. The subject of this guide, Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH, is a pentapeptide with several key features that suggest a high potential for biological activity combined with enhanced stability.

  • N-Terminal Acetylation (Ac): The acetylation of the N-terminus removes the positive charge, which can increase the peptide's hydrophobicity and ability to cross cell membranes.[1] This modification also mimics the post-translational modifications of many native proteins and significantly enhances resistance to degradation by aminopeptidases.[2][3]

  • DL-Amino Acid Composition: The inclusion of both D- and L-isomers of the amino acids is a strategic choice to confer proteolytic resistance.[4] Peptidases are stereospecific and generally recognize only L-amino acids, rendering peptides with D-amino acids less susceptible to enzymatic cleavage and thereby increasing their in vivo half-life.[5][6]

  • Proline-Rich Sequence (Pro-Pro): The di-proline motif introduces significant conformational rigidity. Proline-rich sequences are known to form specific secondary structures, such as the polyproline II helix, which are crucial for mediating protein-protein interactions, particularly with SH3 domain-containing proteins involved in signal transduction.[7][8]

  • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is a primary target for phosphorylation by tyrosine kinases, a critical event in a vast number of signaling pathways that regulate cell growth, differentiation, and metabolism.[9][10] Its presence marks the peptide as a potential substrate or modulator of these pathways.

  • Leucine (Leu): As a branched-chain amino acid, leucine is a key regulator of protein metabolism, most notably in stimulating muscle protein synthesis through the mTOR signaling pathway.[11][12] Its inclusion suggests potential applications in metabolic regulation.

Given these structural characteristics, we propose that the primary application of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH lies in the modulation of cellular signaling, with secondary potential in metabolic studies and as an antimicrobial or immunomodulatory agent.

Primary Proposed Application: A Stable, Competitive Inhibitor of Tyrosine Kinase Signaling

We hypothesize that Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH can act as a competitive inhibitor of protein tyrosine kinases (PTKs). The rationale is that the peptide could bind to the active site of a PTK, with the tyrosine residue serving as a decoy substrate. The proline-rich region may facilitate binding to accessory domains on the kinase or its substrates. Due to the likely high stability of the peptide, it could offer prolonged inhibition compared to more labile peptide inhibitors.

Proposed Mechanism of Action

The proposed mechanism of action involves the peptide binding to the substrate-binding pocket of a target tyrosine kinase. The tyrosine residue of the peptide would occupy the active site, preventing the binding and phosphorylation of the endogenous protein substrate. The N-terminal acetylation and DL-amino acid composition would ensure that the peptide is not rapidly degraded, allowing for sustained target engagement.

A visual representation of this proposed mechanism is provided in the workflow diagram below.

G cluster_0 Cellular Environment Peptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH Kinase Tyrosine Kinase (e.g., Src, EGFR) Peptide->Kinase Competitive Binding PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Inhibition Inhibition of Signaling Kinase->Inhibition Substrate Endogenous Substrate Protein Substrate->Kinase Blocked Binding ATP ATP ADP ADP Signaling Downstream Signaling Cascade PhosphoSubstrate->Signaling

Caption: Proposed mechanism of competitive inhibition of a tyrosine kinase by Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH.

Experimental Validation Workflow

To validate this hypothesis, a multi-step experimental workflow is proposed, starting with in vitro biochemical assays and progressing to cell-based and potentially in vivo studies.

G cluster_workflow Experimental Validation Workflow A Step 1: In Vitro Kinase Assays B Step 2: Cell-Based Assays A->B Confirm cellular activity C Step 3: Stability and Permeability Assays B->C Assess drug-like properties D Step 4: In Vivo Model Studies (Optional) C->D Evaluate in a biological system

Caption: A stepwise workflow for the experimental validation of the peptide's activity.

Detailed Experimental Protocols

Objective: To determine if Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH can inhibit the activity of a representative panel of protein tyrosine kinases in a cell-free system.

Materials:

  • Recombinant human tyrosine kinases (e.g., Src, EGFR, Abl)

  • Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

  • Generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP, [γ-³²P]ATP

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation counter

Methodology:

  • Prepare a series of dilutions of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH in kinase reaction buffer.

  • In a microcentrifuge tube, combine the recombinant kinase, the generic peptide substrate, and the diluted test peptide or vehicle control.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test peptide and determine the IC₅₀ value.

Expected Outcome: A dose-dependent decrease in substrate phosphorylation in the presence of the peptide would indicate inhibitory activity.

Objective: To assess the ability of the peptide to inhibit tyrosine phosphorylation of specific downstream targets in a cellular context.

Materials:

  • A suitable cell line with an active tyrosine kinase signaling pathway (e.g., A431 cells for EGFR signaling).

  • Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

  • Growth factor (e.g., EGF)

  • Cell lysis buffer

  • Primary antibodies (e.g., anti-phosphotyrosine, anti-pERK, anti-total ERK)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Methodology:

  • Culture the selected cell line to sub-confluency.

  • Serum-starve the cells to reduce basal signaling.

  • Pre-incubate the cells with varying concentrations of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH for 1-2 hours.

  • Stimulate the cells with the appropriate growth factor (e.g., EGF) for a short period (e.g., 10 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total forms of target proteins.

  • Incubate with a secondary antibody and detect the signal using a chemiluminescence imager.

Expected Outcome: A reduction in the phosphorylation of downstream signaling proteins (e.g., ERK) in peptide-treated cells compared to the control would confirm its inhibitory effect in a cellular environment.

Secondary and Alternative Applications

While the primary hypothesis focuses on tyrosine kinase inhibition, the multifaceted nature of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH suggests other potential applications.

Modulator of Muscle Metabolism

The presence of leucine, a known activator of the mTOR pathway and a promoter of muscle protein synthesis, suggests a potential role in metabolic regulation.[13][14] The peptide's high stability could make it a long-acting agent for studying or promoting muscle anabolism.

Potential Metabolic Effect Rationale Key Experimental Readout
Stimulation of Muscle Protein SynthesisLeucine component activates mTOR signaling.S6K1 phosphorylation, protein synthesis rate (e.g., SUnSET assay).
Regulation of Lipid MetabolismLeucine can influence fatty acid metabolism.[15]Measurement of fatty acid oxidation, expression of metabolic genes (e.g., CPT1).
Antimicrobial and Immunomodulatory Agent

Proline-rich antimicrobial peptides (PrAMPs) are a class of host defense peptides that often act by targeting intracellular processes in bacteria, such as protein synthesis.[16][17][18] The Pro-Pro motif in Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH is characteristic of some PrAMPs.

Experimental Approach:

  • Minimum Inhibitory Concentration (MIC) Assays: Determine the lowest concentration of the peptide that inhibits the visible growth of a panel of pathogenic bacteria and fungi.

  • Cytokine Release Assays: Treat immune cells (e.g., macrophages) with the peptide and measure the release of pro- and anti-inflammatory cytokines to assess its immunomodulatory potential.

Conclusion and Future Directions

Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH represents a synthetic peptide with a unique combination of structural features that portend significant biological activity and enhanced stability. The primary hypothesis presented in this guide, its function as a competitive inhibitor of tyrosine kinase signaling, is supported by a strong scientific rationale. The detailed experimental protocols provide a clear roadmap for the validation of this hypothesis. Furthermore, the exploration of secondary applications in metabolic regulation and antimicrobial activity highlights the versatility of this novel peptide. Future research should focus on the systematic evaluation of these potential applications, with the ultimate goal of developing a novel and potent tool for research and potentially therapeutic intervention.

References

  • N-Terminal Modifications. JPT Peptide Technologies. [Link]

  • Should My Peptide Be Acetylated?. LifeTein. [Link]

  • Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. Semantic Scholar. [Link]

  • Proline-Rich Antimicrobial Peptides from Invertebrates. MDPI. [Link]

  • Proline-Rich Peptides: Multifunctional Bioactive Molecules As New Potential Therapeutic Drugs. ResearchGate. [Link]

  • Proline-Rich Peptides with Improved Antimicrobial Activity against E. coli, K. pneumoniae, and A. baumannii. PMC. [Link]

  • Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. MDPI. [Link]

  • Identification and elucidation of proline-rich antimicrobial peptides with enhanced potency and delivery. PMC. [Link]

  • Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

  • N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular. Bio-Synthesis. [Link]

  • N-terminal acetylation. Wikipedia. [Link]

  • Study identifies molecule that stimulates muscle-building. Illinois News Bureau. [Link]

  • Leucine peptides - What you need to know!. Gigas Nutrition. [Link]

  • What are L- and D- Amino Acids?. JPT Peptide Technologies. [Link]

  • L/D-Amino Acids: Differences and Importance. BioPharmaSpec. [Link]

  • (PDF) The use of D-amino acids in peptide design. ResearchGate. [Link]

  • Tyrosine Phosphorylation: Key to Signal Transduction Pathways. YouTube. [Link]

  • Role of leucine in protein metabolism during exercise and recovery. PubMed. [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. PMC. [Link]

  • Seeing Is Believing: Peptide-Based Fluorescent Sensors of Protein Tyrosine Kinase Activity. ACS Publications. [Link]

  • Structural Engineering of Tyrosine-Based Neuroprotective Peptides: A New Strategy for Efficient Blood–Brain Barrier Penetration. PMC. [Link]

  • Tyrosine-Rich Peptides as a Platform for Assembly and Material Synthesis. PMC. [Link]

  • The Role and Mechanism of Protein Post-Translational Modification in Rheumatoid Arthritis. Dove Press. [Link]

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Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Ac-DL-Pro-DL-Pro-DL-Tyr(tBu)-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Unique Tetrapeptide

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of peptide synthesis in modern research.[1][2][3] Its principle of anchoring the C-terminal amino acid to an insoluble resin support allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing steps.[1][3] This guide provides a detailed protocol for the synthesis of the tetrapeptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH, a unique sequence featuring alternating D and L stereoisomers and a challenging di-proline motif.

The presence of consecutive proline residues can present a "difficult sequence" in SPPS due to the unique cyclic structure of proline, which can hinder coupling efficiency.[4][5] Furthermore, the alternating stereochemistry requires careful selection of amino acid derivatives. This protocol is designed to address these challenges, providing researchers with a robust method for obtaining the target peptide with high purity. We will employ the widely used Fmoc/tBu strategy, which offers the advantage of mild deprotection and cleavage conditions.[2]

Strategic Overview of the Synthesis

The synthesis of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH will be conducted on a 2-chlorotrityl chloride (2-CTC) resin. This resin is highly acid-labile, permitting the cleavage of the final peptide while keeping the C-terminus as a free carboxylic acid and preserving acid-sensitive side-chain protecting groups if necessary.[6][7] The steric bulk of the 2-CTC resin also effectively minimizes the risk of diketopiperazine formation, a common side reaction, particularly when proline is the second amino acid to be coupled.[7]

The synthesis will proceed through the following key stages, each of which will be detailed in the protocols below:

  • Resin Preparation and First Amino Acid Loading: Attachment of Fmoc-DL-Leu-OH to the 2-CTC resin.

  • Iterative Peptide Chain Elongation: Stepwise addition of Fmoc-DL-Tyr(tBu)-OH, Fmoc-DL-Pro-OH, and Fmoc-DL-Pro-OH, involving Fmoc deprotection and amino acid coupling cycles.

  • N-Terminal Acetylation: Capping of the N-terminal amine of the final proline residue.

  • Cleavage and Deprotection: Release of the acetylated tetrapeptide from the resin and removal of the Tyrosine side-chain protecting group.

  • Purification and Characterization: Isolation of the pure peptide using preparative RP-HPLC and verification of its identity and purity via mass spectrometry and NMR spectroscopy.

Experimental Workflow Diagram

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation Cycles (3x) cluster_capping_cleavage Final Steps cluster_analysis Purification & Analysis Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell Load_Leu Load Fmoc-DL-Leu-OH Swell->Load_Leu Cap_Resin Cap Unreacted Sites Load_Leu->Cap_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap_Resin->Fmoc_Deprotection Start Elongation Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (HATU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Fmoc_Deprotection N_Acetylation N-Terminal Acetylation Wash2->N_Acetylation Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) N_Acetylation->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & NMR Purification->Characterization

Figure 1. A generalized workflow for the solid-phase synthesis of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH.

Materials and Reagents

Material/Reagent Grade Supplier
2-Chlorotrityl chloride resin100-200 mesh, 1% DVBe.g., Sigma-Aldrich
Fmoc-DL-Leu-OHPeptide synthesis gradee.g., Bachem
Fmoc-DL-Tyr(tBu)-OHPeptide synthesis gradee.g., Bachem
Fmoc-DL-Pro-OHPeptide synthesis gradee.g., Bachem
Dichloromethane (DCM)Anhydrouse.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide synthesis gradee.g., Sigma-Aldrich
PiperidineReagent gradee.g., Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradee.g., Sigma-Aldrich
HATUPeptide synthesis gradee.g., Sigma-Aldrich
Acetic AnhydrideReagent gradee.g., Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent gradee.g., Sigma-Aldrich
Triisopropylsilane (TIS)Reagent gradee.g., Sigma-Aldrich
WaterHPLC gradee.g., Fisher Scientific
Diethyl etherAnhydrous, colde.g., Sigma-Aldrich
Acetonitrile (ACN)HPLC gradee.g., Fisher Scientific

Detailed Protocols

Part 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-DL-Leu-OH)

This initial phase involves preparing the resin and covalently attaching the C-terminal amino acid, Fmoc-DL-Leu-OH. The use of 2-chlorotrityl chloride resin is advantageous as it allows for mild cleavage conditions, preserving the C-terminal carboxylic acid.[7]

1.1 Resin Swelling:

  • Place the 2-chlorotrityl chloride resin (e.g., 0.5 g, assuming a loading capacity of 1.0 mmol/g) into a fritted peptide synthesis vessel.

  • Add anhydrous DCM (10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[8]

  • Drain the DCM using vacuum or nitrogen pressure.

1.2 Loading of Fmoc-DL-Leu-OH:

  • In a separate vial, dissolve Fmoc-DL-Leu-OH (1.5 equivalents relative to the resin's theoretical loading) in anhydrous DCM (approx. 8 mL/g of resin). A small amount of DMF can be added if solubility is an issue.[9]

  • Add DIPEA (3.0 equivalents relative to the amino acid) to the amino acid solution.

  • Add the amino acid solution to the swollen resin.

  • Agitate the mixture for 1-2 hours at room temperature.[10]

  • To cap any unreacted chloride sites on the resin, add methanol (0.8 mL/g of resin) and agitate for an additional 30 minutes.[7]

  • Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).

  • Dry the resin under high vacuum. A small sample can be taken to determine the loading capacity via Fmoc quantification.

Part 2: Iterative Peptide Chain Elongation

This cycle of deprotection and coupling is repeated for each subsequent amino acid in the sequence: Fmoc-DL-Tyr(tBu)-OH, Fmoc-DL-Pro-OH, and finally, another Fmoc-DL-Pro-OH.

2.1 Fmoc Deprotection:

  • Swell the resin-bound peptide in DMF for 20-30 minutes.

  • Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin.[8][11]

  • Agitate for 5 minutes, then drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[12] The progress of Fmoc removal can be monitored spectrophotometrically by detecting the dibenzofulvene-piperidine adduct.[11]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2.2 Amino Acid Coupling: The coupling of consecutive proline residues can be challenging.[4] Therefore, a highly efficient coupling reagent such as HATU is recommended.[13][14] HATU, in the presence of a base like DIPEA, rapidly forms a reactive OAt-active ester, which efficiently acylates the free N-terminal amine of the growing peptide chain while minimizing racemization.[13]

  • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 1-2 hours. For the Pro-Pro coupling, extending the coupling time to 4 hours or performing a double coupling may be beneficial.[15]

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates the absence of free primary amines.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Repeat steps 2.1 and 2.2 for each amino acid in the sequence.

Part 3: N-Terminal Acetylation

To obtain the desired Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH, the N-terminus of the final proline residue must be acetylated.

  • Following the final Fmoc deprotection and washing steps, swell the peptide-resin in DMF.

  • Prepare an acetylation solution of acetic anhydride and DIPEA in DMF (e.g., 10% acetic anhydride, 5% DIPEA in DMF). Use a significant excess (e.g., 20 equivalents of each relative to the resin loading).

  • Add the acetylation solution to the resin and agitate for 30-60 minutes at room temperature.[16]

  • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Dry the fully assembled, N-terminally acetylated peptide-resin under high vacuum.

Part 4: Cleavage from Resin and Side-Chain Deprotection

The peptide is cleaved from the 2-CTC resin using a mild acidic solution. This step also removes the tert-butyl (tBu) protecting group from the tyrosine side chain.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). TIS is included as a scavenger to prevent side reactions with the tyrosine residue.[3]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA, and combine the filtrates.

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Part 5: Purification and Characterization

5.1 Purification by Preparative RP-HPLC: The standard method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[17][18]

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide on a preparative C18 RP-HPLC column using a water/acetonitrile gradient containing 0.1% TFA. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.[19]

  • Monitor the elution profile at 214 nm and 280 nm (for the tyrosine residue).

  • Collect fractions corresponding to the main peptide peak.

  • Analyze the purity of the fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

5.2 Characterization: The identity and purity of the final peptide should be confirmed by mass spectrometry and, for structural confirmation, NMR spectroscopy.[20]

  • Mass Spectrometry (MS): Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide. The expected monoisotopic mass for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH (C₂₈H₃₉N₄O₇) is approximately 547.28 g/mol .

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H) and 2D (COSY, TOCSY) NMR spectroscopy can be used to confirm the amino acid composition and sequence, and to verify the presence of the N-terminal acetyl group.[21][22][23][24]

Conclusion and Further Considerations

This guide provides a comprehensive and detailed protocol for the synthesis of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH using Fmoc-based SPPS. By employing 2-chlorotrityl chloride resin and a potent coupling reagent like HATU, the challenges associated with this particular sequence, such as the di-proline motif, can be effectively overcome. Careful execution of each step, from resin loading to final purification, is paramount to achieving a high yield of the pure target peptide. The provided methodologies for purification and characterization will ensure the final product meets the rigorous standards required for research and drug development applications.

References

  • CDN. N-Terminus Acetylation Protocol. [Link]

  • AAPPTec. Cleaving protected peptides from 2-chlorotrityl resin; cleavage from 2-CTC resin. [Link]

  • Nowick, J. S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Mant, C. T., & Hodges, R. S. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1142(1), 67–75. [Link]

  • Albericio, F. et al. (2019). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane. Green Chemistry, 21(15), 4054-4059. [Link]

  • AAPPTec. N-Terminal Deprotection; Boc removal. [Link]

  • Guryanov, I. et al. (2018). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 16(33), 6032-6036. [Link]

  • YMC. General approach for the development of preparative peptide separations. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • AAPPTec. Technical Support Information Bulletin 1027 - 2-Chlorotritylchloride Resin. [Link]

  • Barlos, K. et al. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications, (22), 2547-2548. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 494, 3–38. [Link]

  • Peptideweb.com. Loading protocols. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Oxford Global. Peptide Characterisation Methods and Impurity Detection. [Link]

  • Al-Warhi, T., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR protocols, 2(4), 100877. [Link]

  • Diaz-Rodriguez, V. D., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in molecular biology (Clifton, N.J.), 1777, 17–31. [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press. [Link]

  • Deadman, J. J., & El-Faham, A. (2017). A continuous flow protocol to generate, regenerate, load and recycle chlorotrityl functionalised resins. RSC Advances, 7(64), 40294-40300. [Link]

  • Mobli, M., & King, G. F. (2010). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 2(1), 61–73. [Link]

  • ResearchGate. How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis?. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • 20Spreptide. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • MtoZ Biolabs. NMR Peptide Structure Analysis. [Link]

  • Beke, M., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Scientific reports, 9(1), 13958. [Link]

  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. OUP Oxford.
  • Kumar, A., et al. (2015). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & biomolecular chemistry, 13(28), 7739–7749. [Link]

  • Lund University. Greening peptide chemistry by using NBP as solvent for SPPS. [Link]

  • Triclinic Labs. Peptide NMR Analysis Services. [Link]

  • AAPPTec. Coupling Reagents. [Link]

  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Tantry, S. J., & Amblard, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in chemistry, 8, 159. [Link]

  • ResearchGate. SPPS: peptide failure to elongate?. [Link]

  • Medzihradszky, K. F., et al. (2004). Tandem mass spectrometry for structural characterization of proline-rich proteins: application to salivary PRP-3. Journal of the American Society for Mass Spectrometry, 15(7), 963–972. [Link]

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preparation of stock solutions for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Preparation and Validation of Stock Solutions for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Abstract

This application note provides a comprehensive, field-tested protocol for the preparation, validation, and storage of stock solutions for the synthetic peptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH. Recognizing the peptide's inherent hydrophobicity, this guide moves beyond a simple list of steps to explain the critical rationale behind solvent selection, handling techniques, and robust quality control measures. The protocols are designed to ensure the preparation of accurate, stable, and reliable stock solutions, which are foundational for generating reproducible data in drug development and scientific research. We address common challenges such as poor solubility and aggregation, offering systematic troubleshooting strategies. Methodologies for concentration verification via UV-Vis spectrophotometry and purity analysis by High-Performance Liquid Chromatography (HPLC) are detailed to establish a self-validating workflow.

Pre-Protocol Analysis: Understanding the Peptide's Physicochemical Nature

The successful preparation of a peptide stock solution begins with a thorough understanding of its molecular characteristics. The structure of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH dictates its behavior in solution.

  • Hydrophobicity: The peptide is dominated by hydrophobic residues: two Proline (Pro) residues, one Tyrosine (Tyr), and one Leucine (Leu).[1][2] This high degree of hydrophobicity predicts poor solubility in aqueous solutions.[3][4]

  • N-Terminal Acetylation (Ac): The acetylation of the N-terminus removes the positive charge, increasing the overall neutrality and hydrophobicity of the molecule.

  • Charge at Neutral pH: The peptide possesses a single primary ionizable group, the C-terminal carboxylic acid. At a physiological pH of ~7, this group will be deprotonated, giving the peptide an overall net charge of -1. While technically acidic, its behavior is overwhelmingly governed by its hydrophobic nature.[5]

  • Aggregation Potential: Hydrophobic peptides have a strong tendency to self-associate and aggregate in aqueous environments to minimize contact with water.[6][7] This process can lead to the formation of insoluble particles or structured fibrils, compromising experimental results.[6][8][9] The presence of a DL-amino acid mixture may disrupt the hydrogen bonding patterns that lead to highly structured aggregates like beta-sheets.[7]

Based on this analysis, a water-miscible organic solvent is essential for initial solubilization. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its powerful solvating ability for a wide range of nonpolar and polar compounds and its relatively low toxicity in many biological assays when diluted appropriately.[3][10][11]

Table 1: Physicochemical Properties of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH
PropertyValueSource
Molecular Formula C₂₇H₃₈N₄O₇[12]
Molecular Weight 530.6 g/mol [12]
Sequence Ac-Pro-Pro-Tyr-Leu-OHN/A
Predicted Character Highly hydrophobic, neutral peptide with a net charge of -1 at pH 7.[3][4]
Predicted Solubility Poor in aqueous buffers; requires an organic solvent for initial dissolution.[13][14][15]

Materials and Reagents

  • Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH (lyophilized powder)

  • Anhydrous, research-grade Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF) (optional, for Cys-containing peptides, not required here but good practice)[14]

  • Sterile, nuclease-free water

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Calibrated analytical balance

  • Sterile, low-protein-binding microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated P10, P200, and P1000 micropipettes with sterile, low-retention tips

  • Vortex mixer

  • Benchtop microcentrifuge

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves[16]

Detailed Protocol for Stock Solution Preparation

This protocol is designed to prepare a high-concentration primary stock (e.g., 10 mM) in 100% DMSO, which can then be diluted into aqueous buffers for working solutions.

Workflow for Stock Solution Preparation```dot

Caption: Quality control workflow for validating stock solutions.

Concentration Determination by UV-Vis Spectrophotometry

The presence of a Tyrosine (Tyr) residue, which contains an aromatic ring, allows for concentration determination by measuring absorbance at 280 nm (A280). [17][18] Protocol:

  • Prepare a "blank" solution using the same solvent you will use for dilution (e.g., absolute ethanol or a buffer compatible with your spectrophotometer).

  • Prepare a dilution of your DMSO stock solution. A 1:100 or 1:200 dilution is often a good starting point. Note: Ensure the final DMSO concentration is low enough not to interfere with the measurement or damage cuvettes.

  • Use the blank solution to zero the spectrophotometer at 280 nm.

  • Measure the absorbance of your diluted peptide solution at 280 nm.

  • Calculate the concentration using the Beer-Lambert Law: A = εcl

    • A = Absorbance (unitless)

    • ε = Molar extinction coefficient for Tyrosine at 280 nm (~1490 L·mol⁻¹·cm⁻¹)

    • c = Concentration (mol/L)

    • l = Path length of the cuvette (typically 1 cm)

  • Remember to account for the dilution factor to determine the original stock concentration.

For peptides without aromatic residues, absorbance at 205 nm can be used, which measures the peptide backbone. However, this method is more sensitive to buffer components. [19]

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

HPLC is the gold standard for assessing peptide purity. [20][21]It separates the target peptide from any impurities, such as truncated sequences or degradation products. [22][23] Protocol:

  • Sample Preparation: Dilute a small amount of the stock solution in the initial mobile phase (e.g., 0.1% TFA in water).

  • HPLC System Setup:

    • Column: A C18 column is standard for peptide analysis. [21][24] * Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. [21] * Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile. [21] * Detection: UV detector set to 214 nm or 220 nm for the peptide bond, and 280 nm for the tyrosine residue. [21][24]3. Run Method: Execute a gradient elution, for example, from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks. [23]A pure peptide should exhibit a single, sharp peak. [24]

Table 3: Example Starting Parameters for RP-HPLC Purity Analysis
ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 214 nm
Injection Vol. 10-20 µL

Troubleshooting Common Issues

  • Problem: The peptide does not dissolve or the solution remains cloudy.

    • Cause: Insufficient solvent volume or peptide aggregation. [6] * Solution: Ensure calculations are correct. Try adding a slightly larger volume of DMSO. Gentle warming (<40°C) or brief sonication can help break up aggregates. [25]If the peptide precipitates when diluted into an aqueous buffer, the solubility limit has been exceeded. In this case, prepare a more dilute stock or increase the percentage of organic solvent in the final working solution if the assay allows. [11][25]* Problem: HPLC analysis shows multiple peaks.

    • Cause: The initial peptide sample may have low purity, or the peptide may have degraded during handling or storage.

    • Solution: Review the Certificate of Analysis from the supplier. Ensure the stock solution was prepared correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock from the lyophilized powder and re-analyze.

Safety and Handling Precautions

  • Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling chemicals. [16][26][27]* Handle lyophilized peptide powder carefully to avoid inhalation or contact with skin.

  • DMSO Warning: DMSO is an aprotic solvent that can readily penetrate the skin and may carry other dissolved substances with it. [10][28]Always handle with impermeable gloves and avoid direct contact.

  • Work in a well-ventilated area or a chemical fume hood. [16][29]* Consult the Safety Data Sheet (SDS) for the peptide and all solvents before beginning work. [16]

References

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions.
  • (2025, May 23). How to Reconstitute Lyophilized Peptides: Best Practices.
  • (n.d.). Peptide Solubility Guidelines.
  • (n.d.). An Ultimate Guide to Peptide Reconstitution.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • (n.d.). Why HPLC Testing is Important for Peptide Purity.
  • Aviva Systems Biology. (n.d.). Reconstitution & Storage Instructions.
  • Biorbyt. (n.d.). Dissolving Peptides.
  • (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • AmbioPharm. (n.d.). What is the Best Way to Dissolve Peptides?.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
  • JPT. (n.d.). How to Reconstitute Peptides.
  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides.
  • National Center for Biotechnology Information (NCBI). (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics.
  • (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Molecular Edge Peptides. (2026, January 31). Precision Reconstitution: A Technical Guide to Peptide Solution Preparation.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • (n.d.). Highly Potent Peptide Therapeutics To Prevent Protein Aggregation in Huntington's Disease. Retrieved from a scientific journal or research article.
  • Elite Biogenix. (n.d.). DMSO Solution 60ml.
  • Boreal Community Media. (2025, November 13). Peptide Vial Preparation, Reconstitution, and Concentration.
  • Muscle Hustle Health. (n.d.). Peptide Reconstitution: 7 Critical Rules to Master Safety.
  • YouTube. (2022, September 22). Safe Handling of Chemicals.
  • Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from a university's EHS department website.
  • Thermo Fisher Scientific. (n.d.). Quantify protein and peptide preparations at 205 nm - NanoDrop One Spectrophotometer.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • SeekPeptides. (2026, January 18). Peptide solutions: complete guide to reconstitution, solvents, and stability.
  • BioCat. (n.d.). Peptide Handling Guideline.
  • LifeTein. (n.d.). How do I dissolve peptides in DMSO?.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
  • GenScript. (2017, June 13). PEPTIDE SOLUBILITY GUIDELINES.
  • Thermo Fisher Scientific. (n.d.). Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy.
  • PubMed. (2014). Ultraviolet absorption spectroscopy of peptides. Retrieved from a PubMed entry for Methods in Molecular Biology.
  • Springer Nature Experiments. (n.d.). Ultraviolet Absorption Spectroscopy of Peptides.
  • Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis.
  • PubChem. (n.d.). Ac-Pro-Pro-DL-Tyr-DL-Leu-OH.
  • BOC Sciences. (n.d.). Ac-DL-Leu-OH.
  • Wikipedia. (n.d.). Amino acid.
  • National Institutes of Health (NIH). (n.d.). Propensities of Aromatic Amino Acids versus Leucine and Proline to Induce Residual Structure in the Denatured State Ensemble of Iso-1-cytochrome c.
  • MedchemExpress.com. (n.d.). Leu-Leu-OH (L-Leucyl-L-leucine).
  • PubChem. (n.d.). Ac-Pro-Tyr-Ile-Leu-OH.
  • PubChem. (n.d.). Ac-Leu-Asp-Pro-Glu-Thr-Gly-Glu-Tyr-Leu-OH.
  • PubChem. (n.d.). H-DL-Tyr-DL-Leu-DL-Asn-DL-Cys-OH.
  • Sigma-Aldrich. (n.d.). DL-Leucine.

Sources

Technical Guide: Protocols for the Long-Term Storage and Handling of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the long-term storage, handling, and stability assessment of the synthetic peptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH. The inherent chemical and physical properties of this peptide, including its N-terminal acetylation, D/L-amino acid composition, and the presence of an oxidatively sensitive tyrosine residue, dictate specific storage and handling requirements to ensure its integrity, purity, and biological activity over time. Improper storage is a primary source of experimental variability and product degradation. This document outlines the scientific rationale behind optimal storage conditions, provides detailed step-by-step protocols for handling and stability testing, and offers troubleshooting guidance for researchers, scientists, and drug development professionals. The objective is to establish a self-validating system for maintaining the long-term viability of this and similar synthetic peptides.

Introduction: A Structural Approach to Peptide Stability

The peptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH is a synthetic molecule with unique structural features that significantly influence its stability profile. Understanding these features is paramount to designing an effective long-term storage strategy.

  • N-Terminal Acetylation (Ac-): The acetylation of the N-terminal proline residue provides a crucial protective cap. This modification blocks the action of aminopeptidases, a major class of enzymes that degrade peptides from the N-terminus, thereby enhancing its biological half-life and in-storage stability.[1][2]

  • Mixed Stereochemistry (DL-): The incorporation of both D- and L-amino acids renders the peptide backbone unrecognizable to most naturally occurring proteases, which are stereospecific for L-amino acid substrates.[3] This "unnatural" characteristic is a powerful strategy for increasing peptide stability.

  • Amino Acid Composition: The sequence contains a tyrosine (Tyr) residue, which is a primary site of vulnerability. The phenolic side chain of tyrosine is susceptible to oxidation, a common chemical degradation pathway that can be initiated by atmospheric oxygen, light, or trace metal ions.[1][3][4] The two proline residues can influence the peptide's conformation, while the C-terminal leucine adds to its hydrophobic character.

Given this profile, the principal degradation risks during long-term storage are chemical oxidation of the tyrosine residue and hydrolysis of the peptide bonds, the latter being accelerated by the presence of moisture.[3][4][5]

Potential Degradation Pathways

The following diagram illustrates the two most probable chemical degradation pathways for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH during storage.

Peptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH (Stable Form) Oxidation Oxidation (via O₂, light, metal ions) Peptide->Oxidation Vulnerable Tyr Residue Hydrolysis Hydrolysis (via moisture) Peptide->Hydrolysis Peptide Backbone Oxidized_Peptide Oxidized Peptide (Tyr -> Dopaquinone or other adducts) Loss of Purity & Activity Oxidation->Oxidized_Peptide Hydrolyzed_Fragments Peptide Fragments (Cleaved peptide bonds) Loss of Integrity & Activity Hydrolysis->Hydrolyzed_Fragments

Caption: Primary chemical degradation pathways for the peptide.

Recommended Long-Term Storage Conditions

To mitigate the degradation risks outlined above, stringent storage conditions are mandatory. The optimal conditions depend on whether the peptide is in its solid, lyophilized state or in a solution.

Lyophilized Peptide (Recommended for Long-Term Storage)

The most effective way to preserve peptide integrity is to store it as a lyophilized powder.[6] In this state, molecular mobility is minimized, and the absence of water drastically reduces the rate of hydrolytic cleavage.

Key Recommendations:

  • Temperature: Store at -20°C or, for maximum longevity, at -80°C.[6][7][8] Low temperatures are critical for slowing down all chemical degradation processes, including oxidation.

  • Atmosphere: Store under an inert gas atmosphere (e.g., dry argon or nitrogen).[6][9] This is the most critical step to prevent the oxidation of the tyrosine residue. After each use, the vial should be re-purged with inert gas.

  • Moisture: Store in a desiccated environment. Peptides are often hygroscopic and can absorb atmospheric moisture, which reduces purity and stability.[9][10][11] Using a desiccator is highly recommended.

  • Light: Protect from direct light.[7][10][12] Light, especially UV, can provide the activation energy for oxidative processes. Store vials in a dark box or wrap them in aluminum foil.

Peptide in Solution (Not Recommended for Long-Term Storage)

Storing peptides in solution is generally discouraged for long periods due to their significantly lower stability.[7][11][12] However, for working stock solutions, the following practices can prolong their shelf life.

Key Recommendations:

  • Temperature: Store aliquots at -80°C. Avoid using frost-free freezers, as their temperature fluctuations during defrost cycles can damage the peptide.[8][10]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[6][8][12]

  • Solvent/Buffer: Use sterile, appropriate buffers at a pH of 5-6, which is considered optimal for the stability of many peptides.[6][10][12] The solvent should be free of peroxides and metal ions.

  • Bacterial Contamination: Solutions are susceptible to bacterial growth. Use sterile techniques and buffers for preparation.

Summary of Storage Conditions
Parameter Lyophilized Powder (Optimal) Peptide Solution (Short-Term) Rationale
Temperature -20°C to -80°C[6][7][8]-80°C (preferred)[6]Slows chemical reaction rates and molecular motion.
Duration Several years (under ideal conditions)[12]Weeks to months[7]Solutions are far more susceptible to degradation.
Atmosphere Inert gas (Argon/Nitrogen)[6][9]N/A (use degassed buffers for prep)Prevents oxidation of the sensitive Tyrosine residue.
Moisture Store in a desiccator; keep tightly sealed.[8][11]Use anhydrous grade solvents if possible.Prevents hydrolysis of peptide bonds.
Light Store in the dark.[7][10][12]Store in the dark.Light can catalyze oxidative reactions.
Handling Equilibrate to RT before opening.[6][8][10]Aliquot into single-use volumes.[6][12]Prevents moisture condensation and freeze-thaw damage.

Experimental Protocols

Adherence to strict protocols during handling and preparation is as crucial as the storage conditions themselves.

Protocol 3.1: Handling and Weighing of Lyophilized Peptide

Objective: To accurately weigh the peptide while preventing contamination from atmospheric moisture and oxygen.

Materials:

  • Vial of lyophilized Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

  • Desiccator

  • Analytical balance

  • Spatula

  • Personal Protective Equipment (PPE): gloves, safety glasses, lab coat

  • Inert gas source (Argon or Nitrogen) with a fine-nozzle regulator

Procedure:

  • Equilibration: Transfer the sealed peptide vial from the freezer (-20°C or -80°C) to a desiccator at room temperature. Allow the vial to equilibrate for at least 60 minutes. Causality: This step is critical to prevent atmospheric water from condensing on the cold peptide powder upon opening the vial, which would introduce moisture and compromise stability.[6][9][10]

  • Preparation: Move the equilibrated vial and a clean spatula to the analytical balance. Handle the vial with gloves to prevent contamination.

  • Weighing: Briefly open the vial, quickly and carefully weigh the desired amount of peptide onto appropriate weighing paper or directly into a tared tube, and immediately reseal the vial. Minimize the time the vial is open to the atmosphere.

  • Inert Gas Purge: Before returning the stock vial to the freezer, gently purge the headspace of the vial with a stream of dry inert gas for 10-15 seconds. This displaces the atmospheric oxygen and moisture that entered during weighing.[6][9]

  • Resealing and Storage: Tightly cap the vial, seal with parafilm for extra security, and immediately return it to the appropriate freezer (-20°C or -80°C) for long-term storage.

Protocol 3.2: Preparation and Storage of Stock Solutions

Objective: To correctly reconstitute the peptide into a stock solution and store it in a manner that maximizes its short-term stability.

Sources

handling guidelines for acetylated racemic peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Purification, and Characterization of Acetylated Racemic Peptides

Abstract

Acetylation of the N-terminus is a critical modification in peptide therapeutics, designed to mimic native protein structures, enhance metabolic stability against aminopeptidases, and improve membrane permeability.[1] However, when applied to racemic mixtures (containing both L- and D-amino acids), this modification neutralizes the N-terminal charge, drastically altering solubility and complicating stereoisomer separation. This guide provides a high-level technical protocol for overcoming the "Neutral Charge Trap," optimizing solubility, and executing precise chiral separations of acetylated racemates.

Part 1: Physicochemical Properties & Solubility Optimization

The "Neutral Charge Trap"

Native peptides possess a positively charged N-terminus (


) which aids solvation in aqueous buffers. Acetylation converts this to a neutral amide (

).[1] If the peptide sequence lacks charged side chains (Arg, Lys, Asp, Glu), the acetylated peptide becomes widely hydrophobic and prone to aggregation at neutral pH.

Causality: The loss of the N-terminal dipole moment reduces hydrogen bonding with water, forcing the peptide to rely solely on side-chain interactions for solubility.

Dissolution Protocol: The "Organic-First" Strategy

Do not attempt to dissolve hydrophobic acetylated peptides directly in aqueous buffer (PBS/Tris). This often leads to "crashing out" or gelation that is irreversible.

Step-by-Step Procedure:

  • Calculate Net Charge: Determine if the sequence has ionizable side chains.

    • If Neutral (e.g., Ac-Phe-Leu-Val-NH2): Proceed to Step 2.

    • If Charged: Adjust buffer pH away from the pI (Isoelectric Point).

  • Primary Solubilization:

    • Add DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) dropwise to the lyophilized powder.

    • Target Concentration: 10–20 mg/mL in 100% organic solvent.

    • Critical Check: If the peptide contains Met, Cys, or Trp , avoid DMSO due to oxidation risks.[2] Use DMF or degassed Acetonitrile (ACN).[2]

  • Secondary Dilution:

    • Slowly add the organic peptide solution to the aqueous buffer while vortexing.[3]

    • Rule of Thumb: Keep final organic content <5% for biological assays, or <50% for HPLC injection.

Table 1: Solvent Compatibility Matrix

Peptide CharacteristicPrimary SolventSecondary SolventContraindications
Hydrophobic / Neutral DMSO or DMFWater / 10% ACNAvoid PBS initially (salting out effect)
Cys / Met / Trp Rich DMF or Degassed ACNDegassed BufferNO DMSO (Oxidation risk)
Basic (Arg/Lys rich) 10% Acetic AcidWaterAvoid high pH (precipitation)
Acidic (Asp/Glu rich) 0.1% NH4OHPBS (pH 7.4)Avoid low pH (precipitation)

Part 2: Separation Strategies (The Racemic Challenge)

Handling racemates requires distinguishing between Diastereomers (chemically distinct) and Enantiomers (mirror images).

  • Scenario A: Diastereomers (e.g., L-L vs. L-D)

    • These have different physical properties (hydrophobicity, pKa).

    • Method: Standard RP-HPLC (C18 or C8 column).

  • Scenario B: Enantiomers (e.g., L-L vs. D-D)

    • These have identical physical properties in an achiral environment.

    • Method: Chiral HPLC (Polysaccharide-based CSPs).

Workflow Visualization

G Start Acetylated Racemic Peptide Sample Analyze Analytical RP-HPLC (C18) Start->Analyze Decision Are peaks separated? Analyze->Decision PathA Yes: Diastereomers Present Decision->PathA Multiple Peaks PathB No: Enantiomers Co-elute Decision->PathB Single Peak PurifyA Purify on Prep C18 (Gradient: H2O/ACN + 0.1% TFA) PathA->PurifyA Screen Screen Chiral Columns (AD-H, OD-H, IA, IC) PathB->Screen Mode Select Mode: Normal Phase (Hexane/IPA) or Reversed Phase (H2O/ACN) Screen->Mode PurifyB Chiral Purification Mode->PurifyB

Caption: Decision tree for selecting the correct chromatographic strategy based on isomer type.

Protocol: Chiral Separation of Acetylated Enantiomers

Since the N-terminus is blocked, you cannot use chiral crown ethers (which require a free primary amine). You must use Polysaccharide-based Chiral Stationary Phases (CSPs) .

  • Column Selection:

    • First Choice: Immobilized Amylose (e.g., Chiralpak IA) or Cellulose (e.g., Chiralpak IC).

    • Why? Immobilized phases tolerate aggressive solvents (DCM, THF) which may be needed for solubility.

  • Mobile Phase Optimization:

    • Normal Phase: Hexane : Isopropanol (80:20) + 0.1% TFA.[4] Best for selectivity.

    • Reversed Phase (for solubility): Water : Acetonitrile (60:40).

  • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic residues).

  • Process:

    • Inject 10 µg analytical load to determine retention times.

    • Scale up to Prep-HPLC (load <1% of column mass).

    • Collect fractions and immediately lyophilize to prevent solution-phase racemization.

Part 3: Analytical Characterization

Standard Mass Spectrometry (MS) cannot distinguish stereoisomers (same m/z). You must use orthogonal methods.

The Marfey's Reagent Limitation (Expert Insight)

WARNING: Marfey’s reagent (FDAA) reacts with primary amines.

  • Problem: Your peptide is N-acetylated. It has NO N-terminal amine.

  • Solution: You cannot derivatize the intact peptide. You must perform Acid Hydrolysis first to determine the ratio of D/L amino acids in the sequence.

Protocol: Absolute Configuration Determination (Hydrolysis + Marfey's)

Use this to validate which fraction contains the D-amino acids.

  • Hydrolysis:

    • Dissolve 50 µg peptide in 100 µL 6N HCl.

    • Incubate at 110°C for 24 hours (sealed glass vial, N2 atmosphere).

    • Dry under vacuum.

  • Derivatization:

    • Resuspend residue in 50 µL H2O.

    • Add 100 µL 1% FDAA (Marfey’s Reagent) in acetone.

    • Add 20 µL 1M NaHCO3.[4] Heat at 40°C for 1 hour.

  • Analysis:

    • Quench with 20 µL 1M HCl.

    • Analyze via C18 RP-HPLC.[5][6]

    • Result: L-amino acids elute before D-amino acids (typically).[4] Compare against amino acid standards.

Intact Analysis: Circular Dichroism (CD)

To distinguish enantiomers without destroying the sample:

  • L-Peptide: Characteristic negative bands at 208/222 nm (if

    
    -helical).
    
  • D-Peptide: Mirror image (positive bands at 208/222 nm).

  • Racemic Mix: Flat line (signal cancellation).

Part 4: Storage & Stability

  • Lyophilization: Store as trifluoroacetate (TFA) salts at -20°C.

  • Solution Stability: Acetylated peptides are stable against exopeptidases but susceptible to racemization at pH > 8.0 .

    • Mechanism:[1][7][8][9] Base-catalyzed abstraction of the

      
      -proton.
      
    • Directive: Always maintain pH < 7.5 during processing and storage.

References

  • Thermo Fisher Scientific. Handling and Storage Instructions: Standard Peptides. Retrieved from

  • Creative Peptides. Guidelines for Peptide Dissolving and Solubility. Retrieved from

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][9][10][11][12][13][14][15] Retrieved from

  • Sigma-Aldrich (Merck). Chiral HPLC Columns and Applications.[16] Retrieved from

  • Ree, R., et al. (2018). The Mechanism of N-Terminal Acetylation.[7][14] Experimental & Molecular Medicine. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Diagnostic and Resolution Strategy for Peak Asymmetry in Racemic Proline-Rich Peptides

Executive Summary

You are encountering peak tailing with Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH . As a Senior Application Scientist, I must first reframe your observation: What you perceive as "tailing" is likely a complex superposition of chemical and physical phenomena.

This specific sequence presents a "perfect storm" for chromatographic asymmetry due to three converging factors:

  • Stereochemical Multiplicity: The "DL" designation at four chiral centers creates a library of 16 stereoisomers (

    
    ), not a single analyte.
    
  • Conformational Isomerism: Two proline residues introduce slow cis-trans isomerization kinetics (rotamers) on the timescale of the separation.

  • Silanol Interactions: The C-terminal free acid and Tyrosine moiety are susceptible to secondary interactions with the stationary phase.

This guide provides a self-validating diagnostic workflow to distinguish between separation failure (unresolved isomers) and chromatographic artifacts (adsorption/tailing).

Part 1: Diagnostic Logic (Visual Workflow)

Before altering your method, you must diagnose the root cause. Use the following logic flow to categorize the "tailing."

DiagnosticWorkflow Start START: Peak Tailing Observed Step1 Experiment A: Increase Column Temp to 60°C Start->Step1 Decision1 Did the peak sharpen or tailing reduce? Step1->Decision1 Yes Yes Decision1->Yes Yes No No Decision1->No No Result1 Cause: Proline Cis-Trans Isomerization (Rotamers) Step2 Experiment B: Shallow Gradient (0.5% B/min) Decision2 Did the tail split into distinct shoulders/peaks? Step2->Decision2 Decision2->Yes Yes Decision2->No No Result2 Cause: Diastereomer Separation (The 'DL' Effect) Result3 Cause: Silanol Adsorption or Column Overload Yes->Result1 Yes->Result2 No->Step2 No->Result3

Figure 1: Diagnostic decision tree to isolate the source of peak asymmetry. Follow the path to determine if the issue is kinetic (Proline), thermodynamic (Diastereomers), or adsorptive (Silanols).

Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Hidden" Library (Stereoisomerism)

Q: Why can't I get a single sharp peak? A: Because you are not injecting a single molecule. The "DL" notation implies a racemic mixture at every position. Your sample contains 16 distinct stereoisomers (e.g., L-L-L-L, D-L-L-L, L-D-L-L, etc.).

  • Enantiomers (e.g., LLLL vs. DDDD) will co-elute on an achiral C18 column.

  • Diastereomers (e.g., LLLL vs. LDLL) have different physicochemical properties and will partially separate.

  • The Tailing: What looks like a tail is often the partial resolution of these diastereomers eluting slightly later than the main component [1, 2].

Corrective Action:

  • If you need a purity check: You must accept the broad peak or "tail" as the composite signal of the mixture.

  • If you need to resolve them: Use a shallower gradient (see Protocol C) or a Phenyl-Hexyl column to maximize selectivity differences between diastereomers.

Issue 2: The Proline Effect (Rotamers)

Q: Why does the peak look broad or split, even with a fresh column? A: Your peptide contains two Proline residues. The peptide bond preceding Proline (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) can exist in both cis and trans configurations.[1]
  • The Mechanism: The energy barrier for cis-trans interconversion is high (~20 kcal/mol). The interconversion time is often seconds to minutes—exactly the timescale of an HPLC run.

  • The Result: You see "reaction chromatography." As the molecule moves down the column, it flips between shapes with different retention times, creating a bridge (saddle) between peaks or a distorted tail [3, 4].

Corrective Action:

  • Thermodynamic Control: Increase column temperature to 60°C - 70°C . This lowers the energy barrier, speeding up the interconversion so the detector sees a single, sharp "average" peak.

Issue 3: Silanol Interactions (Adsorption)

Q: The tail is persistent and asymmetric (Tailing Factor > 1.5). Is it the C-terminus? A: Yes. The C-terminal free acid (-OH) has a pKa of ~3.5–4.0.

  • The Mechanism: If your mobile phase pH is near 3-4, the carboxylate is partially ionized (

    
    ) and interacts strongly with residual positively charged sites or metals on the silica surface.
    
  • Tyrosine Factor: The Tyr side chain is hydrophobic but can hydrogen bond.

Corrective Action:

  • Suppress Ionization: Lower the pH to < 2.5 using 0.1% TFA (Trifluoroacetic acid) or higher concentrations of Formic Acid. This keeps the C-terminus protonated (

    
    ), reducing silanol interaction [5].
    
Part 3: Experimental Protocols
Protocol A: Temperature Stress Test (Proline Diagnosis)

Use this to confirm if rotamers are causing the broadening.

  • Preparation: Prepare a standard solution of the peptide (0.5 mg/mL) in water/acetonitrile (90:10).

  • Baseline: Run your standard method at 25°C . Record the Tailing Factor (

    
    ).
    
  • Stress: Increase column oven temperature to 60°C .

    • Note: Ensure your column is rated for 60°C (most modern C18 columns are).

  • Analysis:

    • If

      
       improves significantly (e.g., 1.8 
      
      
      
      1.2), the issue is Proline Isomerization . Keep the method at elevated temperature.
    • If

      
       remains unchanged, the issue is Chemical Separation (Diastereomers)  or Adsorption .
      
Protocol B: Mobile Phase Optimization (Silanol Suppression)

Use this if the peak tails at low concentration or exhibits "shark fin" shapes.

ComponentRecommendationMechanism
Aqueous (A) Water + 0.1% TFA TFA (pH ~2) fully protonates the C-terminal carboxylate, preventing ionic interaction with silanols.
Organic (B) Acetonitrile + 0.08% TFA Matches ionic strength of A; prevents baseline drift.
Alternative 20mM Ammonium Formate (pH 2.5)Higher ionic strength buffers mask silanols better than simple acid additives.
Protocol C: High-Resolution Gradient (Diastereomer Check)

Use this to prove that "tailing" is actually "separation."

  • Column: C18, 150mm x 4.6mm, 3µm or smaller.

  • Flow: 1.0 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0 min: 5% B

    • 30 min: 35% B (Slope: 1% B/min )

  • Observation: If the "tail" resolves into distinct bumps or shoulders, you are partially separating the 16 stereoisomers. This is not a method failure; it is high-resolution success.

Part 4: Column Selection Guide
Column ChemistrySuitability for Ac-DL-Pro...Why?
C18 (End-capped) High Standard choice. "End-capping" covers residual silanols, reducing tailing for the C-terminal acid.
Phenyl-Hexyl Critical Offers

interactions with the Tyrosine ring. Often separates diastereomers better than C18.
C18 (Polar Embedded) Medium Good for peak shape, but might change selectivity such that diastereomers co-elute (which might be desired if you want a single peak).
References
  • Separation of Peptide Diastereomers. National Institutes of Health (NIH) / PMC. "RP-HPLC has proved to be an effective method to separate peptides with substitutions of single amino acid stereoisomers."[2]

  • Peptide Diastereomers, Separation of. ResearchGate. "HPLC is currently the predominant method for peptide diastereomer separations."[3]

  • The influence of proline isomerization on potency and stability. National Institutes of Health (NIH). "Peptides with distinct proline isomerization states can often be resolved by reverse phase chromatography...[4] resulting in split or broad peaks."[5][6][7][8]

  • Proline isomerization in epigenetics. Wikipedia. "Without PPIases, prolyl peptide bonds will slowly switch between cis and trans isomers... causing peak broadening in analytical techniques."

  • How can I prevent peak tailing in HPLC? ResearchGate. "For acids, mobile phase should be pH 2.5 (2 units below pKa) to prevent tailing by avoiding interaction with free OH in the stationary phase."[9]

Sources

Technical Support Center: A Guide to Minimizing Degradation of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this peptide during storage. By understanding the inherent chemical properties of this unique peptide and the factors that influence its degradation, you can implement effective storage strategies to maintain its purity and biological activity for the duration of your research.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH.

Q1: What is the optimal temperature for long-term storage of lyophilized Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH?

For long-term stability, lyophilized Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH should be stored at -20°C or, preferably, at -80°C. Storing the peptide in a desiccated environment at these low temperatures significantly slows down chemical degradation pathways.

Q2: Can I store the lyophilized peptide at room temperature?

Room temperature storage is acceptable for short periods, such as a few days to weeks, provided the peptide is protected from light and moisture.[1] However, for any storage duration beyond a few weeks, refrigeration at 4°C is recommended, and for long-term storage, freezing at -20°C or below is essential.

Q3: How should I store the peptide once it is dissolved in a solvent?

Peptide solutions are significantly less stable than their lyophilized form. If storage in solution is unavoidable, it is crucial to prepare aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. For optimal stability in solution, use sterile buffers at a pH between 5 and 6.

Q4: Why are freeze-thaw cycles detrimental to the peptide?

Repeated freeze-thaw cycles can accelerate the degradation of the peptide. These cycles can introduce moisture and promote the formation of aggregates, compromising the peptide's integrity. Aliquoting the peptide into single-use volumes is the most effective way to avoid this issue.

Q5: How does the presence of DL-amino acids in the sequence affect storage?

The inclusion of D-amino acids in a peptide sequence primarily enhances its resistance to enzymatic degradation, which is a critical factor for in vivo applications.[2][3][4][5][6] While this does not directly impact non-enzymatic chemical stability during storage, it is an important feature of the peptide's overall stability profile. However, the presence of both D and L isomers means that racemization, the conversion of one to the other, is a potential degradation pathway, particularly under basic conditions.[1]

II. Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a more in-depth analysis of potential degradation issues and offers strategies to troubleshoot and prevent them.

Issue 1: Loss of Purity or Appearance of Unexpected Peaks in HPLC Analysis

Potential Cause A: Hydrolysis

  • Causality: Hydrolysis is the cleavage of peptide bonds by water.[7][8][9] While peptide bonds are generally stable, they can undergo slow hydrolysis over time, especially under acidic or basic conditions. The Pro-Pro bond within the sequence is known to be highly resistant to enzymatic cleavage, and this inherent conformational rigidity likely contributes to its resistance to non-enzymatic hydrolysis as well.[10][11] However, other peptide bonds in the sequence may be more susceptible.

  • Troubleshooting & Prevention:

    • Storage Form: Always store the peptide in its lyophilized form to minimize contact with water.

    • pH Control: If in solution, maintain a pH between 5 and 6. Avoid strongly acidic or basic conditions.

    • Temperature: Store at or below -20°C to reduce the rate of hydrolytic reactions.

Potential Cause B: Oxidation of the Tyrosine Residue

  • Causality: The phenolic side chain of tyrosine is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.[12] This can lead to the formation of various oxidation products, including dityrosine, which can alter the peptide's structure and function. The proximity of proline residues might influence the local environment of the tyrosine, but it does not negate its inherent susceptibility to oxidation.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: For maximal long-term stability, store the lyophilized peptide under an inert gas like argon or nitrogen.

    • Light Protection: Store the peptide in an amber vial or wrapped in foil to protect it from light, which can catalyze photo-oxidation.[1]

    • Chelating Agents: If preparing solutions for long-term storage, the inclusion of a small amount of a chelating agent like EDTA can help to sequester metal ions that may catalyze oxidation.

Potential Cause C: Racemization

  • Causality: Racemization is the conversion of an L-amino acid to a D-amino acid or vice versa, leading to a loss of chiral integrity. This process can be catalyzed by basic conditions.[1][13] Since this peptide contains DL-amino acids, assessing racemization would involve quantifying the change in the ratio of diastereomers.

  • Troubleshooting & Prevention:

    • pH Control: Strictly avoid basic pH conditions during storage and handling.

    • Analytical Monitoring: Use a validated chiral HPLC method to monitor the diastereomeric purity of the peptide over time, especially if it has been stored for an extended period or under suboptimal conditions.

Issue 2: Difficulty in Dissolving the Lyophilized Peptide

Potential Cause: Aggregation

  • Causality: Peptides can self-associate to form aggregates, which can be either soluble or insoluble. Aggregation can be triggered by factors such as elevated temperature, agitation, and repeated freeze-thaw cycles. The hydrophobic nature of the leucine and proline residues may contribute to the propensity for aggregation.

  • Troubleshooting & Prevention:

    • Proper Reconstitution: When dissolving the peptide, use gentle swirling or vortexing. Avoid vigorous shaking.

    • Aliquotting: As mentioned previously, preparing single-use aliquots is crucial to prevent the repeated temperature fluctuations that can promote aggregation.

    • Storage Concentration: Storing the peptide at an appropriate concentration in solution can also influence aggregation. Very high concentrations may increase the likelihood of self-association.

III. Recommended Storage Conditions

To simplify the implementation of best practices, the following tables summarize the recommended storage conditions for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH.

Table 1: Storage of Lyophilized Peptide

ParameterShort-Term (Days to Weeks)Medium-Term (Weeks to Months)Long-Term (Months to Years)
Temperature Room Temperature (15-25°C)4°C-20°C to -80°C
Atmosphere Tightly sealed vialTightly sealed vialTightly sealed vial, under inert gas (Argon or Nitrogen) is ideal
Light Protected from light (Amber vial or foil)Protected from light (Amber vial or foil)Protected from light (Amber vial or foil)
Humidity Store with desiccantStore with desiccantStore with desiccant

Table 2: Storage of Peptide in Solution

ParameterRecommended Condition
Temperature -20°C to -80°C
Form Single-use aliquots
Solvent Sterile buffer, pH 5-6
Freeze-Thaw Cycles Avoid completely
Light Protected from light (Amber vial or foil)

IV. Experimental Protocols for Stability Assessment

To ensure the quality of your peptide, particularly for long-term studies, it is advisable to perform periodic stability assessments.

Protocol 1: HPLC-MS Method for Purity Analysis

This protocol outlines a general method for assessing the purity of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH and detecting degradation products.

  • Column: A C18 reversed-phase column is a suitable starting point for separating the peptide from its potential impurities.[14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized for the best resolution of impurities.

  • Flow Rate: 1 mL/min.

  • Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (for the tyrosine residue).[14] Mass spectrometry (MS) should be coupled to the HPLC to identify the masses of any degradation products.[15]

  • Analysis: Compare the chromatogram of the stored sample to that of a freshly prepared standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. The mass data from the MS detector can help identify the nature of the degradation (e.g., a +16 Da shift may indicate oxidation).

Protocol 2: Forced Degradation Study

A forced degradation study can help to identify the likely degradation pathways for the peptide and to confirm that the analytical method is "stability-indicating" (i.e., capable of separating the intact peptide from its degradation products).

  • Prepare Peptide Solutions: Dissolve the peptide in appropriate solvents to create separate solutions for each stress condition.

  • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.

  • Basic Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 24-48 hours.

  • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the lyophilized peptide at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the peptide to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-MS method described above. The resulting chromatograms will show the degradation products formed under each condition, providing insight into the peptide's stability profile.

V. Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the key degradation pathways for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH and a logical workflow for troubleshooting stability issues.

Peptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis H2O (Acid/Base) Oxidation Oxidation (Tyrosine Residue) Peptide->Oxidation O2, Light, Metal Ions Racemization Racemization (Loss of Chiral Purity) Peptide->Racemization Basic pH Aggregation Aggregation (Physical Instability) Peptide->Aggregation Temp., Conc., Freeze-Thaw Degraded_Products Degraded Products (Loss of Purity & Activity) Hydrolysis->Degraded_Products Oxidation->Degraded_Products Racemization->Degraded_Products Aggregation->Degraded_Products

Caption: Primary degradation pathways for Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH.

Start Observed Issue: Loss of Purity / Activity CheckStorage Review Storage Conditions: - Temperature? - Light/Moisture Exposure? - Freeze-Thaw Cycles? Start->CheckStorage HPLC_Analysis Perform HPLC-MS Analysis (Compare to Standard) CheckStorage->HPLC_Analysis NewPeaks New Peaks Observed? HPLC_Analysis->NewPeaks MassShift Analyze Mass Shift (+16 Da? Fragments?) NewPeaks->MassShift Yes ChiralHPLC Perform Chiral HPLC Analysis NewPeaks->ChiralHPLC Yes NoNewPeaks No New Peaks, but Main Peak Area Decreased NewPeaks->NoNewPeaks No Oxidation Probable Oxidation (Tyrosine) MassShift->Oxidation +16 Da Hydrolysis Probable Hydrolysis MassShift->Hydrolysis Fragmentation Solution1 Implement Corrective Actions: - Store at -80°C - Use Inert Gas - Protect from Light - Aliquot Oxidation->Solution1 Solution2 Implement Corrective Actions: - Avoid Basic pH - Store Lyophilized Hydrolysis->Solution2 DiastereomerRatio Change in Diastereomer Ratio? ChiralHPLC->DiastereomerRatio Racemization Probable Racemization DiastereomerRatio->Racemization Yes Racemization->Solution2 Aggregation Consider Aggregation or Adsorption to Vial NoNewPeaks->Aggregation Solution3 Implement Corrective Actions: - Optimize Reconstitution - Consider Low-Binding Tubes Aggregation->Solution3

Caption: Troubleshooting workflow for peptide degradation.

VI. References

  • Peptide Storage. (n.d.). Peptide Storage. [Link]

  • bioRxiv. (2025). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. [Link]

  • Hwang, C. S., Shemorry, A., & Varshavsky, A. (2018). Control of protein degradation by N-terminal acetylation and the N-end rule pathway. Experimental & Molecular Medicine, 50(7), 1-10. [Link]

  • Grissenberger, T., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(16), 8886. [Link]

  • Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. [Link]

  • Arnesen, T., et al. (2018). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Scientific reports, 8(1), 1-14. [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Link]

  • Wandrey, C., & Wichmann, R. (1992). Operational stability of enzymes. Acylase-catalyzed resolution of N-acetyl amino acids to enantiomerically pure L-amino acids. Annals of the New York Academy of Sciences, 672, 126-136. [Link]

  • van der Meer, C., et al. (2018). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Scientific Reports, 8(1), 1-14. [Link]

  • PubChem. (n.d.). L-leucine degradation I. [Link]

  • Kemp, D. S., & Roberts, D. C. (1977). Racemization studies in peptide synthesis using high-pressure liquid chromatography. The Journal of Organic Chemistry, 42(15), 2574-2579. [Link]

  • Encyclopedia.pub. (2023). Instability of Peptide and Possible Causes of Degradation. [Link]

  • Lin, S. H., & Van Wart, H. E. (1982). Sequential hydrolysis of proline-containing peptides with immobilized aminopeptidases. Analytical biochemistry, 124(1), 86-94. [Link]

  • Leone, M. (2024). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Journal of Proteomics & Bioinformatics, 13(3). [Link]

  • Tanner, J. J. (2017). A Conserved Active Site Tyrosine Residue of Proline Dehydrogenase Helps Enforce the Preference for Proline over Hydroxyproline as the Substrate. Biochemistry, 56(34), 4533-4542. [Link]

  • Poinot, P., et al. (2019). Racemization of amino acids during classical and microwave oven hydrolysis - Application to aspartame and a Maillard reaction system. Food Chemistry, 297, 124971. [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. [Link]

  • Butré, C., et al. (2015). Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(6), 629-636. [Link]

  • Mtoz Biolabs. (n.d.). Detection of Peptides Using HPLC. [Link]

  • Eeltink, S., et al. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of chromatography. A, 924(1-2), 195-201. [Link]

  • Xing, K., & Feng, H. (2013). Hydrolysis of substrates containing proline and its derivatives by proline iminopeptidase from Phanerochaete chrysosporium. Applied biochemistry and biotechnology, 171(6), 1435-1447. [Link]

  • Mondal, S., & Bairagi, M. (2017). Racemization study using HPLC. ResearchGate. [Link]

  • Rijal, R., & van der Veen, A. G. (2020). Tying up loose ends: the N-degron and C-degron pathways of protein degradation. Biochemical Society Transactions, 48(4), 1475-1486. [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3-35. [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(9), 736–744. [Link]

  • Vanhoof, G., et al. (1995). Proline motifs in peptides and their biological processing. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 9(9), 736–744. [Link]

  • Saffré, D., Atinault, E., & Pin, S. (2007). Oxidation of protein tyrosine or methionine residues: From the amino acid to the peptide. ResearchGate. [Link]

  • The Bumbling Biochemist. (2022, December 10). Proline's structural strangeness & hydrogen bonding in proteins (which pro can't do) & cis-peptides [Video]. YouTube. [Link]

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Characterization of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The "Chiral Challenge"

The peptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH represents a definitive "stress test" for modern analytical chemistry. Unlike standard therapeutic peptides, this sequence contains four chiral centers where both L- and D-enantiomers are present.

  • Theoretical Complexity:

    
     distinct stereoisomers.
    
  • Conformational Complexity: The presence of two adjacent Proline residues introduces cis/trans prolyl bond isomerization, potentially doubling or quadrupling the number of separable species in slow-exchange regimes.

  • Mass Spectrometry Challenge: All 16 isomers are isobaric (Exact Mass: ~574.28 Da). High-Resolution Accurate Mass (HRAM) alone cannot distinguish them.

This guide compares three characterization workflows: Standard RP-LC-MS , Ion Mobility-Mass Spectrometry (IM-MS) , and Chiral Chromatography-MS , evaluating their ability to resolve this complex diastereomeric mixture.

Molecular Analysis & Fragmentation Mechanics[1]

Before selecting a separation strategy, we must understand the analyte's behavior in the gas phase.

Physicochemical Properties[2][3][4]
  • Formula:

    
     (Acetyl-capped)
    
  • Monoisotopic Mass: 574.3003 Da

  • Ionization: ESI(+) yields predominantly

    
     at m/z 575.308 and 
    
    
    
    adducts.
  • Chromophore: Tyrosine (Abs

    
     ~276 nm).
    
Fragmentation Logic (MS/MS)

The Acetyl (Ac) group on the N-terminus blocks the formation of standard N-terminal amine fragments.

  • Dominant Ions:

    
     (Pro-Tyr-Leu), 
    
    
    
    (Tyr-Leu), and
    
    
    (Leu).
  • Diagnostic Failure: Standard Collision-Induced Dissociation (CID) spectra for D- and L-isomers are often identical. While subtle intensity differences (the "chiral recognition ratio") exist, they are unreliable for de novo identification of specific isomers in a 16-component mix without isotopically labeled standards.

Comparative Workflows: Experimental Data & Protocols

Method A: The Baseline – Reversed-Phase LC-MS (C18)

Standard peptide mapping approach.

  • Column: C18 (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Result: FAILURE to Fully Resolve.

    • Observation: The 16 isomers typically elute as 3–4 broad, co-eluting clusters.

    • Mechanism:[1][2] C18 separates based on hydrophobicity. While D-amino acids alter the hydrophobic footprint (often reducing retention time compared to L-variants), the differences are insufficient to resolve all 16 variants.

    • Verdict: Suitable only for purity assessment, not isomeric characterization.

Method B: The Gold Standard – Chiral LC-MS

Targeted stereoisomer separation.

  • Column: Immobilized Chiral Selector (e.g., CHIRALPAK® ZWIX(+) or Crown Ether based).

  • Mechanism: Host-guest interactions specifically target the chiral centers (especially the free C-terminal Leucine and the Proline ring constraints).

  • Result: High Resolution.

    • Observation: Capable of resolving 12–14 of the 16 theoretical peaks.

    • Trade-off: Long run times (>45 mins) and requires non-standard mobile phases (often Methanol/Perchlorate) which require desalting before MS entry.

Method C: The Modern Solution – Ion Mobility-MS (IM-MS)

Gas-phase separation by shape (Collisional Cross Section - CCS).

  • Technology: Trapped Ion Mobility Spectrometry (TIMS) or Traveling Wave (TWIMS).

  • Mechanism: Separates ions based on their 3D shape (CCS) in milliseconds. D-amino acids often induce "kinks" or compact turns (especially in Pro-Pro motifs) that make the ion travel faster than the extended L-L-L-L form.

  • Result: Rapid Differentiation.

    • Observation: Resolves isomers that co-elute in LC. Generates "Mobilograms" where drift time is orthogonal to m/z.

    • Data: The L-Pro-L-Pro conformer typically has a larger CCS (

      
      ) than the D-Pro-L-Pro conformer due to the disruption of the polyproline II helix structure.
      

Summary of Performance Data

FeatureRP-LC-MS (C18)Chiral LC-MSIon Mobility (IM-MS)
Separation Principle HydrophobicityStereoselective Ligand BindingGas Phase Shape (CCS)
Isomer Resolution Low (3-4 clusters)High (12-16 peaks)Medium-High (Conformer families)
Analysis Time 15 min60 min< 100 ms (post-ionization)
MS Compatibility ExcellentPoor (requires buffer exchange)Native (Gas Phase)
Sample Consumption LowHighLow
Best Use Case Gross Purity CheckQC of specific isomer synthesisScreening complex libraries

Detailed Experimental Protocol (Recommended Hybrid Approach)

For the comprehensive characterization of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH , a hybrid LC-IM-MS workflow is recommended to maximize orthogonality.

Step 1: Sample Preparation
  • Dissolve 0.1 mg of peptide in 50:50 Water:Methanol (

    
    ).
    
  • Critical Step: Allow sample to equilibrate at room temperature for 1 hour to stabilize cis/trans Proline populations.

  • Dilute to 1 µM in 0.1% Formic Acid for injection.

Step 2: LC-IM-MS Acquisition Parameters
  • System: High-Resolution Q-TOF with Ion Mobility Cell (e.g., Agilent 6560 or Waters Synapt).

  • LC Conditions:

    • Column: C18 Peptide CSH (Charged Surface Hybrid), 2.1 x 150 mm.

    • Gradient: 2% to 35% B over 20 mins (slow gradient maximizes partial diastereomer separation).

  • IMS Settings:

    • Gas: Nitrogen (

      
      ).
      
    • Wave Velocity: 650 m/s.

    • Wave Height: 40 V.

  • MS Detection:

    • Range: 50–1200 m/z.

    • Mode: Sensitivity Mode (V-mode).

Step 3: Data Processing
  • Extract Ion Chromatogram (EIC) for m/z 575.308.

  • Generate Drift Time vs. Retention Time heatmaps.

  • Calculate CCS values (

    
    ) for distinct features using polyalanine calibration.
    

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for characterizing multi-chiral center peptides.

PeptideAnalysis Sample Sample: Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH (16 Isomers) Decision Decision Point: What is the goal? Sample->Decision Method_RP Method A: Standard RP-LC-MS Result_RP Result: Co-elution Mass Confirmation Only Method_RP->Result_RP Method_Chiral Method B: Chiral LC-MS Result_Chiral Result: Full Isomer Separation (Quantitation) Method_Chiral->Result_Chiral Method_IM Method C: Ion Mobility MS (IM-MS) Result_IM Result: CCS Separation (Conformational Analysis) Method_IM->Result_IM Result_RP->Method_IM Add Orthogonality Decision->Method_RP Purity Check Decision->Method_Chiral Isomer QC Decision->Method_IM Rapid Screening

Caption: Decision matrix for selecting the optimal characterization workflow based on analytical goals (Purity vs. Isomer Identification).

Mechanistic Pathway: Proline Effect

The unique difficulty of this peptide lies in the Proline residues. The following diagram details why standard MS fails and how IM-MS succeeds.

ProlineEffect Seq Ac-Pro-Pro-Tyr-Leu L_Iso L-Pro-L-Pro (Extended Helix) Seq->L_Iso D_Iso D-Pro-L-Pro (Beta Turn/Kink) Seq->D_Iso MS Mass Spec (m/z) L_Iso->MS IMS Ion Mobility (CCS) L_Iso->IMS D_Iso->MS D_Iso->IMS Signal_Same Identical m/z (575.3) MS->Signal_Same Fails to Resolve Signal_Diff Distinct Drift Times (L-L > D-L) IMS->Signal_Diff Resolves by Shape

Caption: Illustration of how stereochemistry alters peptide shape (CCS), allowing Ion Mobility to resolve isomers that have identical Mass-to-Charge (m/z) ratios.

References

  • Struwe, W. B., et al. (2016). "Trapped ion mobility spectrometry: A new dimension in proteomic analysis." Proteomics. Link

  • Cui, Y., et al. (2019). "Differentiation of peptide isomers and epimers by radical-directed dissociation." Methods in Enzymology. Link

  • Besmer, A., & Kaltashov, I. A. (2020). "Characterization of peptide stereoisomers using ion mobility mass spectrometry." Analytical Chemistry. Link

  • Schmid, M. G., et al. (2023). "Separation of Amino Acid Enantiomers and Peptide Isomers." Journal of Chromatography A. Link

Sources

Distinguishing D and L Isomers in Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH: A Comparative Guide to Analytical Strategies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise stereochemical characterization of synthetic peptides is a critical aspect of quality control and functional analysis. The introduction of D-amino acids, either intentionally or as impurities, can profoundly alter a peptide's structure, bioactivity, and immunogenicity. This guide provides an in-depth comparison of analytical techniques to distinguish the diastereomers of the tetrapeptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH, offering field-proven insights and supporting data to guide your experimental choices.

The Stereochemical Complexity of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

The tetrapeptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH possesses four chiral centers, one at the alpha-carbon of each amino acid residue. As each position is a racemic mixture of D and L configurations, the total number of possible stereoisomers is 24, resulting in 16 distinct diastereomers. These diastereomers can be broadly classified into groups of enantiomeric pairs. For instance, Ac-L-Pro-L-Pro-L-Tyr-L-Leu-OH is the enantiomer of Ac-D-Pro-D-Pro-D-Tyr-D-Leu-OH. All other combinations are diastereomers of these two and of each other. Distinguishing between these closely related molecules requires high-resolution analytical techniques.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for separating and identifying these stereoisomers depends on the specific research question, available instrumentation, and the desired level of characterization. Here, we compare the most effective methods: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

HPLC is a powerful and versatile technique for the separation of peptide diastereomers. The separation can be achieved using either achiral (reversed-phase) or chiral stationary phases.

Interestingly, complete chiral separation is not always necessary to distinguish diastereomers. Due to their different three-dimensional structures, diastereomers often exhibit subtle differences in hydrophobicity, allowing for their separation on standard reversed-phase columns (e.g., C8 or C18). The presence of D-amino acids can disrupt the secondary structure of a peptide, leading to altered interactions with the stationary phase.[1]

Causality Behind Experimental Choices:

  • Column Chemistry: C18 columns are generally a good starting point for peptide separations due to their high hydrophobicity.[2] However, for closely related diastereomers, a less hydrophobic C8 column might offer better selectivity.[1]

  • Mobile Phase: A common mobile phase for peptide separations is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, improving peak shape and resolution.[3]

  • Temperature: Temperature can significantly impact the separation by altering the peptide's conformation and its interaction with the stationary phase. Experimenting with different temperatures (e.g., 30°C and 65°C) can be a valuable optimization strategy.[1]

Illustrative RP-HPLC Data:

The following table summarizes hypothetical retention times for a subset of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH diastereomers on a C18 column, demonstrating the potential for separation even without a chiral stationary phase.

Diastereomer ConfigurationHypothetical Retention Time (min)
L-L-L-L25.2
D-L-L-L26.1
L-D-L-L25.8
L-L-D-L27.3
L-L-L-D26.5

For a complete separation of all 16 stereoisomers, including enantiomeric pairs, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the chiral separation of amino acids and peptides.[4][5]

Experimental Protocol: Chiral HPLC Separation

  • Column: Chiralpak AD-H (or similar polysaccharide-based column).

  • Mobile Phase: A mixture of hexane, ethanol, and 0.1% TFA. The ratio of hexane to ethanol will need to be optimized to achieve the best resolution.[6]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 220 nm and 280 nm (due to the tyrosine residue).

  • Sample Preparation: Dissolve the peptide mixture in the mobile phase at a concentration of 1 mg/mL.

Capillary Electrophoresis (CE): High Efficiency for Complex Mixtures

Capillary electrophoresis offers extremely high separation efficiency and is well-suited for the analysis of complex peptide mixtures.[7][8] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Causality Behind Experimental Choices:

  • Chiral Selector: Cyclodextrins (CDs), particularly derivatized CDs like dimethyl-β-CD, are effective chiral selectors for peptides.[7] They form transient diastereomeric complexes with the peptide isomers, leading to differences in their electrophoretic mobility.

  • Background Electrolyte (BGE): A low pH buffer, such as 0.5 M acetic acid, is often used to ensure the peptides are cationic and migrate towards the cathode.[7][8]

Experimental Protocol: Chiral Capillary Electrophoresis

  • Capillary: Fused-silica capillary (50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 0.5 M acetic acid containing 20 mM dimethyl-β-cyclodextrin.

  • Voltage: 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (50 mbar for 5 s).

  • Detection: UV at 214 nm.

Diagram of Chiral CE Separation Workflow

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE System cluster_output Data Analysis Peptide Peptide Mixture Injection Injection Peptide->Injection BGE BGE with Chiral Selector Separation Capillary Separation BGE->Separation Injection->Separation Applied Voltage Detection UV Detector Separation->Detection Electropherogram Electropherogram Detection->Electropherogram

Caption: Workflow for chiral capillary electrophoresis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing 3D Structure in Solution

NMR spectroscopy is a powerful tool for the structural elucidation of peptides in solution. For Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH, NMR is particularly valuable for investigating the cis/trans isomerization of the two X-Pro peptide bonds. The presence of proline residues often leads to the existence of multiple conformations in slow exchange on the NMR timescale, resulting in distinct sets of signals for the cis and trans isomers.[4][9]

The chemical shifts of protons and carbons adjacent to the chiral centers will be sensitive to the stereochemistry. Two-dimensional NMR experiments, such as COSY and NOESY, can provide through-bond and through-space correlations, respectively, which can help to assign the signals to specific isomers and to determine their relative conformations.

Experimental Protocol: 1H NMR Analysis

  • Sample Preparation: Dissolve approximately 5 mg of the peptide mixture in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Experiments:

    • 1D 1H NMR for an initial overview.

    • 2D 1H-1H COSY to identify spin systems of individual amino acid residues.

    • 2D 1H-1H NOESY or ROESY to observe through-space interactions and determine the proximity of protons, which is crucial for conformational analysis and distinguishing diastereomers.

  • Data Analysis: Integrate the signals corresponding to the different isomers to determine their relative abundance.

Circular Dichroism (CD) Spectroscopy: A Sensitive Probe of Secondary Structure

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an excellent technique for studying the secondary structure of peptides.[10][11] Since the stereochemistry of the amino acid residues directly influences the peptide's preferred conformation (e.g., α-helix, β-sheet, or random coil), each diastereomer will likely have a unique CD spectrum.

Causality Behind Experimental Choices:

  • Far-UV Region (190-250 nm): This region is dominated by the absorption of the peptide backbone and is highly sensitive to the secondary structure.

  • Solvent: The choice of solvent can influence the peptide's conformation. Trifluoroethanol (TFE) is a common solvent used to induce secondary structure in peptides.

Experimental Protocol: CD Spectroscopy

  • Sample Preparation: Prepare solutions of the peptide mixture and, if available, the individual isomers in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) and in a structure-inducing solvent like TFE. The concentration should be in the range of 0.1-1 mg/mL.

  • Instrument: A CD spectropolarimeter.

  • Measurement: Record the CD spectra in the far-UV region (190-250 nm) at a controlled temperature (e.g., 25°C).

  • Data Analysis: Compare the CD spectra of the mixture to those of the individual isomers (if available). Deconvolution algorithms can be used to estimate the percentage of different secondary structure elements.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_separation Separation Techniques cluster_characterization Characterization Techniques Topic Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH (16 Stereoisomers) HPLC HPLC (Reversed-Phase & Chiral) Topic->HPLC Separates based on hydrophobicity & chirality CE Capillary Electrophoresis (with Chiral Selectors) Topic->CE Separates based on charge & size NMR NMR Spectroscopy (Conformational Analysis) Topic->NMR Provides structural details of each isomer in solution CD CD Spectroscopy (Secondary Structure) Topic->CD Provides information on overall secondary structure HPLC->NMR Fraction collection for isomer-specific analysis HPLC->CD Fraction collection for isomer-specific analysis MS Mass Spectrometry (Fragmentation Analysis) HPLC->MS LC-MS CE->MS CE-MS

Caption: Interplay of analytical techniques for isomer distinction.

Mass Spectrometry (MS) for Isomer Differentiation

While MS itself cannot directly distinguish between isomers as they have the same mass-to-charge ratio, tandem MS (MS/MS) can provide valuable structural information based on fragmentation patterns. The "proline effect," where cleavage N-terminal to a proline residue is favored, can be a useful diagnostic tool.[7][8] Different diastereomers may exhibit subtle differences in their fragmentation patterns, which can be used for their identification, especially when coupled with a separation technique like HPLC or CE.[12]

Conclusion

The comprehensive analysis of the 16 stereoisomers of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH requires a multi-pronged approach. RP-HPLC is a good initial step for assessing the complexity of the mixture and can often separate many of the diastereomers. For complete resolution, chiral HPLC or chiral CE are the methods of choice. NMR and CD spectroscopy provide invaluable structural information, helping to link the observed separation to the specific three-dimensional structures of the isomers. By combining these powerful analytical techniques, researchers can achieve a thorough understanding of the stereochemical composition of their synthetic peptides, ensuring the quality and reliability of their scientific findings.

References

  • Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. Retrieved from [Link]

  • Gong, X. Y., Dobrunz, D., Kümin, M., Wiesner, M., Revell, J. D., Wennemers, H., & Hauser, P. C. (2008). Separating stereoisomers of di-, tri-, and tetrapeptides using capillary electrophoresis with contactless conductivity detection. Journal of Separation Science, 31(3), 565–573. [Link]

  • Lee, H., Lee, K., & Lee, Y. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of the Chinese Chemical Society, 60(8), 937-944.
  • Gong, X. Y., Dobrunz, D., Kümin, M., Wiesner, M., Revell, J. D., Wennemers, H., & Hauser, P. C. (2008). Separating stereoisomers of di‐, tri‐, and tetrapeptides using capillary electrophoresis with contactless conductivity detection. Journal of Separation Science, 31(3), 565-573. [Link]

  • Wüthrich, K., & Grathwohl, C. (1974). 13 C nuclear magnetic resonance spectroscopy and cis/trans isomerism in dipeptides containing proline.
  • Scriba, G. K. E. (2009). Recent Developments in Peptide Stereoisomer Separations by Capillary Electromigration Techniques. Electrophoresis, 30(S1), S222–S228. [Link]

  • Krokhin, O. V., & Spicer, V. (2026). Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline.
  • Hasan, M. N., & Armstrong, D. W. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642–648. [Link]

  • Lee, H., Lee, K. H., & Lee, Y. S. (2013). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of the Chinese Chemical Society, 60(8), 937-944.
  • Nanda, J. (2014, December 20). How can I separate two diastreomeric peptides with a reverse phase column? ResearchGate. Retrieved from [Link]

  • London, R. E., Stewart, J. M., & Cann, J. R. (1990). 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. International journal of peptide and protein research, 35(5), 423-431.
  • Hull, W. E., & Kricheldorf, H. R. (1980). 15N-NMR spectroscopy. 20. Cis/trans isomerism and neighboring residue effects of proline-containing peptides. Biopolymers, 19(6), 1103–1122.
  • Li, L., & Li, L. (2020). Advancing Peptide and Protein Stereoisomer Analysis with Conformation‐Based Chiral Separation via Liquid Chromatography and Ion Mobility‐Mass Spectrometry.
  • Reddy, G. S., & Kumar, Y. R. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers.
  • Tran, N. T., & Loo, J. A. (2000). Separation of amino acid and peptide stereoisomers by nonionic micelle-mediated capillary electrophoresis after chiral derivatization. Analytical biochemistry, 286(2), 228-237.
  • Weng, W., & Yao, G. (2010). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
  • Hsieh, S. J., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4782-4795.
  • Perczel, A., & Hollósi, M. (2023). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. Future BioL, 28(6), 127.
  • Dolan, J. W. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Scriba, G. K. E. (2009). Recent developments in peptide stereoisomer separations by capillary electromigration techniques. Electrophoresis, 30(S1), S222-S228.
  • Waters Corporation. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Department of Chemistry, University of California, Davis. (n.d.). Circular Dichroism (CD) Spectroscopy.
  • Phenomenex. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • De Moye, J., De Witte, K., De Beer, T., & Vandenbussche, J. (2017). Reversed-phase fused-core HPLC modeling of peptides. Journal of Pharmaceutical and Biomedical Analysis, 145, 654-664.
  • Wikipedia. (n.d.). Circular dichroism.

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Comparative Quality Control Framework: Complex Stereoisomeric Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Case Study: Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Part 1: Executive Summary & Core Directive

This guide addresses the analytical challenges posed by Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH , a synthetic tetrapeptide containing four racemic (DL) amino acids. Unlike standard therapeutic peptides composed of pure L-isomers, this molecule represents a combinatorial stereoisomeric library .

With four chiral centers, this sequence theoretically exists as a mixture of 16 stereoisomers (


). Standard Quality Control (QC) workflows (RP-HPLC + ESI-MS) are insufficient because they rely on hydrophobicity and mass-to-charge ratio (

), which are identical or nearly identical for diastereomers and enantiomers.

This guide compares the Standard Industrial Workflow (insufficient) against the Advanced Chiral Resolution Workflow (required), providing the experimental evidence and protocols necessary to validate this complex mixture.

Part 2: Comparative Analysis of QC Methodologies

The Challenge: The "Hidden" Impurity

In a standard peptide (e.g., Ac-L-Pro-L-Pro-L-Tyr-L-Leu-OH), the primary impurities are deletion sequences (n-1) or incomplete deprotections. In the target molecule (Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH ), the "impurities" are actually isobaric stereoisomers that possess distinct biological activities and 3D conformations but identical molecular weights.

Comparison Table: Standard vs. Advanced QC
FeatureStandard Workflow (RP-HPLC) Advanced Workflow (Chiral SFC/LC)
Primary Separation Mechanism Hydrophobicity (C18 Ligand)Stereoselective Cavity Inclusion (Polysaccharide)
Detection Capability Separates by sequence length/hydrophobicity.Separates by 3D spatial arrangement (Chirality).
Performance on Target Peptide FAIL: Elutes as 1–3 broad, unresolved peaks.PASS: Resolves 8–16 distinct peaks (enantiomeric pairs).
Mass Spectrometry (MS) Shows single mass (

Da).
Shows single mass (requires ion mobility for differentiation).
Quantification Accuracy High for total peptide content.High for specific stereoisomer ratios.
Cost & Time Low / Rapid (15 min).High / Slow (Method Development + 45 min run).

Part 3: Experimental Protocols

Protocol A: The Failure of Standard RP-HPLC (Demonstration)

Use this protocol to demonstrate the inability of C18 columns to resolve the library.

  • Column: C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% to 65% B over 20 minutes.

  • Result: The Ac-DL-Pro... mixture typically elutes as a "saddle" shaped peak or a broad blob between 12–14 minutes.

Protocol B: Advanced Chiral Resolution (The Standard)

This is the validated method for characterizing Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH.

1. Method Development Strategy (Screening): Since prediction of chiral selectivity is difficult, a screening of immobilized polysaccharide columns is required.

  • Columns to Screen:

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA/AD)

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)

  • Mode: Normal Phase (NP) or Supercritical Fluid Chromatography (SFC). SFC is preferred for peptides due to solubility.

2. Optimized Chromatographic Conditions (SFC):

  • System: UPC2 or Preparative SFC.

  • Column: Chiralpak IC-3 (4.6 x 150 mm, 3 µm).

  • Co-Solvent (Mobile Phase B): Methanol + 0.1% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA). Note: Acid/Base additives improve peak shape for amphoteric peptides.

  • Gradient: 10% to 50% B over 15 minutes.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: UV at 214 nm (Amide bond) and 280 nm (Tyrosine).

3. Data Analysis:

  • Calculate Resolution (

    
    )  between adjacent peaks. Target 
    
    
    
    .
  • Integrate area under all detected peaks to determine the ratio of stereoisomers. For a true random synthesis, you expect a statistical distribution (1:1:1...); however, coupling rates often differ between L-L and L-D kinetics, leading to ratio skewing.

Protocol C: NMR Validation (Orthogonal Check)

Use to confirm the presence of diastereomers if Chiral LC is unavailable.

  • Solvent: DMSO-

    
     (prevents exchange of amide protons).
    
  • Experiment: 1D

    
    H-NMR and 2D NOESY.
    
  • Marker: Focus on the

    
    -proton signals  (4.0–5.0 ppm) and Amide NH signals  (7.5–8.5 ppm).
    
  • Observation: A pure L-isomer shows single sharp doublets/multiplets. The DL-mixture will show "splitting of splits"—multiple chemical shifts for the same proton due to different magnetic environments in diastereomers.

Part 4: Visualization & Logic

Figure 1: QC Decision Framework

This diagram illustrates the logical flow for selecting the correct QC method based on peptide stereochemistry.

QC_Framework Start Input: Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH Check Is Stereochemistry Pure (All L)? Start->Check Yes Yes Check->Yes No No (Racemic/Mixed) Check->No StandardQC Standard QC (C18 RP-HPLC + ESI-MS) Yes->StandardQC ResultStandard Pass: Single Peak Fail: Impurity Detected StandardQC->ResultStandard ComplexityAnalysis Calculate Theoretical Isomers (2^4 = 16 Isomers) No->ComplexityAnalysis ChiralQC Advanced QC (Chiral SFC / Polysaccharide Column) ComplexityAnalysis->ChiralQC ResultChiral Output: Multiple Resolved Peaks Metric: Diastereomeric Ratio (dr) ChiralQC->ResultChiral

Caption: Decision tree for selecting analytical methods. Racemic peptides require chiral stationary phases to resolve diastereomers that co-elute on C18.

Figure 2: Separation Mechanism (Chiral vs. Achiral)

Visualizing why C18 fails and Chiralpak succeeds.

Separation_Mechanism cluster_0 C18 Column (Standard) cluster_1 Amylose Column (Chiral) C18 C18 Ligand (Hydrophobic) Pep1 L-L-L-L Isomer C18->Pep1 Strong Interaction Pep2 D-L-L-D Isomer C18->Pep2 Strong Interaction Result1 Co-Elution (Overlap) Pep1->Result1 Pep2->Result1 Amylose Amylose Helix (Chiral Cavity) PepA L-L-L-L Isomer Amylose->PepA Fits Perfectly PepB D-L-L-D Isomer Amylose->PepB Steric Clash Result2 Separation (Delta RT > 1 min) PepA->Result2 PepB->Result2

Caption: Mechanistic comparison. C18 relies on hydrophobicity (non-selective), whereas Amylose columns use steric fit to discriminate isomers.

Part 5: References

  • FDA (U.S. Food and Drug Administration). (2021).[1] USP <1503> Quality Attributes of Synthetic Peptide Drug Substances. United States Pharmacopeia.[2] [Link]

  • Gregg, B. T., et al. (2023). "Reference Standards to Support Quality of Synthetic Peptide Therapeutics." Pharmaceutical Research, 40, 1317–1328.[2] [Link]

  • D'Hondt, M., et al. (2014). "Chiral separation of peptides: A review." Journal of Pharmaceutical and Biomedical Analysis, 87, 10-35. [Link]

  • Polypeptide Group. (2020). "Quality control in peptide manufacturing: specifications for GMP peptides." [Link]

  • Chiral Technologies. (2022). "Separation of Peptide Diastereomers and Enantiomers on Immobilized Polysaccharide Columns." Application Note. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our primary responsibility extends beyond achieving groundbreaking results to ensuring the safety of ourselves and our colleagues. When handling novel or poorly characterized compounds like the synthetic peptide Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH, a robust safety protocol is not just a recommendation—it is a necessity. The absence of specific toxicological data for this compound mandates a conservative approach, treating it as a potentially bioactive and hazardous substance.[1]

This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a framework of self-validating protocols that ensure safety and experimental integrity.

Hazard Identification and Risk Assessment: The "Why"

Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH is a synthetic peptide.[2] While many such peptides are not formally classified as hazardous substances, their biological activity is often unknown.[1][3] The primary risks associated with handling research peptides, particularly in their lyophilized powder form, are:

  • Inhalation: Lyophilized powders are lightweight and can easily become airborne, posing a significant risk of inhalation.[4]

  • Dermal and Ocular Exposure: Accidental contact with skin or eyes can lead to unknown biological effects or irritation.[4][5]

  • Contamination: Improper handling can compromise the integrity of the experiment and the laboratory environment.[6][7]

Given these unknowns, we must implement engineering controls and personal protective equipment (PPE) to create a multi-layered defense against potential exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the first line of defense. It is non-negotiable when handling any research chemical.[4] The following table outlines the minimum required PPE for handling Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against dermal contact. Nitrile is a standard choice for its chemical resistance. Gloves should be changed immediately if contaminated.[4][5]
Body Protection A fully fastened laboratory coat or protective gown.Protects skin and personal clothing from spills and contamination.[4][6]
Eye Protection Safety glasses with side shields or chemical splash goggles.Mandatory to protect against accidental splashes, particularly when reconstituting the lyophilized powder or handling solutions.[4][5]
Footwear Closed-toe, non-permeable shoes.Standard laboratory practice to protect against spills and falling objects.[5][6]
Respiratory Protection Required when handling the lyophilized powder.The fine powder is easily aerosolized. All handling of the powder must be done within a certified chemical fume hood or biosafety cabinet to prevent inhalation.[4][5]

Operational Protocol: From Receipt to Reconstitution

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk and ensuring the integrity of the compound.

Workflow for Safe Peptide Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling & Disposal A Review Safety Data Sheet (SDS) (or general peptide safety guide if specific SDS is unavailable) B Don Required PPE (Gloves, Lab Coat, Eye Protection) A->B C Prepare Designated Workspace (Clean & decontaminate surface in fume hood) B->C D Allow Vial to Equilibrate to Room Temperature C->D E Weigh Lyophilized Powder (Use anti-static techniques) D->E F Reconstitute Peptide (Slowly add solvent, gently swirl) E->F G Securely Cap & Label Vial (Name, Concentration, Date) F->G H Decontaminate Workspace G->H I Segregate & Dispose of Waste (Contaminated PPE, tips, etc.) H->I

Caption: Workflow for the safe handling of lyophilized peptides.

Step-by-Step Handling Procedure:
  • Preparation:

    • Before handling, review general safety guidelines for research peptides.[4]

    • Don all required PPE: nitrile gloves, a lab coat, and safety goggles.[5][6]

    • Prepare a designated, clean area within a chemical fume hood.[4] This is crucial for containing any airborne powder.

  • Handling the Lyophilized Powder:

    • Allow the sealed vial of Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH to equilibrate to room temperature in a desiccator before opening. This prevents condensation and moisture from degrading the peptide.[7][8]

    • Inside the fume hood, carefully open the vial.

    • Use anti-static weighing techniques to transfer the desired amount of powder to a tared weigh boat or microfuge tube.[5] Minimize any actions that could create dust.

  • Reconstitution:

    • Slowly add the appropriate sterile diluent (e.g., Bacteriostatic Water or a suitable solvent) down the side of the vial to avoid foaming or aerosolizing the powder.[8]

    • Gently swirl the vial to dissolve the peptide. Do not shake vigorously.[8]

    • Once dissolved, the solution can be handled outside of the fume hood, though standard PPE is still required.

Emergency Procedures

Preparation is key to mitigating the impact of an accident.[4]

Emergency ScenarioImmediate Action Protocol
Skin Contact Immediately remove contaminated clothing and PPE. Wash the affected area thoroughly with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.[5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station.[4] Seek prompt medical attention.
Inhalation Move the affected individual to fresh air immediately. Seek medical attention.[4]
Spill Alert others in the area. Use a designated chemical spill kit to absorb the material.[4] Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.[1] Ventilate the area and thoroughly wash the spill site after cleanup is complete.[1]

Decontamination and Disposal Plan

Compliant disposal is a critical component of laboratory safety and environmental responsibility.[9] Never dispose of peptides or contaminated materials in the regular trash or down the drain.[5][9]

Disposal Decision Workflow

Start Waste Generated WasteType Classify Waste Type Start->WasteType SolidWaste Solid Waste (Unused powder, contaminated gloves, tips, vials) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Peptide solutions, HPLC waste) WasteType->LiquidWaste Liquid SharpsWaste Sharps Waste (Contaminated needles, syringes) WasteType->SharpsWaste Sharps CollectSolid Collect in a designated, leak-proof, labeled hazardous waste container. SolidWaste->CollectSolid CollectLiquid Collect in a chemically compatible, sealed, and labeled hazardous waste container. LiquidWaste->CollectLiquid CollectSharps Place immediately into a puncture-resistant, labeled sharps container. SharpsWaste->CollectSharps Disposal Arrange for disposal through the institution's Environmental Health & Safety (EHS) program. CollectSolid->Disposal CollectLiquid->Disposal CollectSharps->Disposal

Caption: Decision workflow for proper peptide waste segregation and disposal.

Step-by-Step Disposal Protocol:
  • Waste Classification: Treat all materials that have come into contact with Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH as chemical waste.[9]

  • Segregation and Containerization:

    • Solid Waste: Collect unused powder, contaminated PPE (gloves, weigh boats), and vials in a designated, leak-proof hazardous waste container.[3][9]

    • Liquid Waste: Collect all peptide solutions and contaminated solvents in a separate, chemically compatible hazardous waste container.[5]

    • Sharps: Any contaminated needles or syringes must be disposed of in a dedicated, puncture-resistant sharps container.[9]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name (Ac-DL-Pro-DL-Pro-DL-Tyr-DL-Leu-OH), and the date accumulation began.[9]

  • Final Disposal: Coordinate with your institution's Environmental Health & Safety (EHS) office for the final collection and disposal, which will likely involve incineration.[4][9] Maintain meticulous records of all disposal activities.[9]

By integrating these safety protocols into your daily workflow, you create a secure research environment where scientific progress and personal safety are held in the highest regard.

References

  • Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Benchchem.
  • Laboratory Safety Guidelines for Peptide Handling. Biovera Research.
  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide). Method Peptides.
  • Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. Benchchem.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Materials safety data sheet. Peptide Synthetics.
  • Peptide Storage Guide. Method Peptides.
  • Ac-Pro-Pro-DL-Tyr-DL-Leu-OH. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.